DDO-02267
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H12N2O7S |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-[(3-formyl-4-hydroxynaphthalen-1-yl)sulfonylcarbamoyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H12N2O7S/c21-9-11-8-15(12-3-1-2-4-13(12)16(11)22)28(26,27)20-17(23)14-7-10(18(24)25)5-6-19-14/h1-9,22H,(H,20,23)(H,24,25) |
Clé InChI |
LKMAIUASYOEMFS-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of DDO-02267 in N6-methyladenosine (m6A) Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism and gene expression. The dynamic regulation of m6A is controlled by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). This guide focuses on the compound DDO-02267 and its significant role in modulating the m6A landscape. Contrary to targeting the m6A writer complex, this compound functions as a potent and selective covalent inhibitor of the m6A demethylase ALKBH5. By inhibiting this key "eraser," this compound effectively increases global m6A levels, thereby influencing downstream signaling pathways implicated in cancer, such as the ALKBH5-AXL axis in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative characteristics, relevant experimental methodologies, and its impact on cellular signaling.
Introduction to m6A Modification
The m6A modification is a reversible epigenetic mark installed by a "writer" complex and removed by "eraser" demethylases.
-
Writers : The primary m6A writer complex is a heterodimer consisting of the catalytic subunit Methyltransferase-like 3 (METTL3) and the stabilizing subunit Methyltransferase-like 14 (METTL14). This complex, along with other regulatory proteins like WTAP, VIRMA, and RBM15, deposits a methyl group onto adenosine (B11128) residues, typically within a "RRACH" consensus sequence.
-
Erasers : The removal of these methyl groups is carried out by two key demethylases: Fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes ensure the dynamic and reversible nature of the m6A mark.
-
Readers : Once installed, m6A marks are recognized by "reader" proteins, such as those from the YTH domain family (YTHDF1/2/3, YTHDC1/2). These readers mediate the downstream effects of m6A by influencing mRNA stability, splicing, translation, and nuclear export.
The balance between the activities of writers and erasers is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including various cancers.
This compound: A Covalent Inhibitor of the m6A Eraser ALKBH5
This compound is a salicylaldehyde-based small molecule that has been identified as a selective, lysine-targeting covalent inhibitor of the m6A demethylase ALKBH5.[1][2] Its primary role in m6A modification is to prevent the removal of m6A marks from mRNA, leading to an overall increase in m6A levels within the cell.
Mechanism of Action
This compound operates through a targeted covalent inhibition mechanism.[1] The salicylaldehyde (B1680747) "warhead" on the molecule is designed to react specifically with a nucleophilic residue within the active site of its target protein.[1] In the case of ALKBH5, this compound covalently binds to Lysine 132 (Lys132), a key residue for the enzyme's catalytic function.[1] This irreversible binding event inactivates the demethylase, preventing it from removing methyl groups from m6A-modified RNA substrates.
Caption: Covalent inhibition of ALKBH5 by this compound.
Impact on Downstream Signaling: The ALKBH5-AXL Axis
The inhibition of ALKBH5 by this compound has significant consequences for cellular signaling, particularly in the context of Acute Myeloid Leukemia (AML).[1] One of the key downstream targets of ALKBH5 is the mRNA of the AXL receptor tyrosine kinase.[3]
-
Normal Function : In AML, ALKBH5 removes m6A marks from AXL mRNA. This demethylation increases the stability of the AXL transcript.[3]
-
Downstream Effect : The stabilized mRNA is then translated into AXL protein, which promotes leukemia stem cell survival and proliferation through downstream pathways like PI3K/AKT and MAPK.[3]
-
Effect of this compound : By inhibiting ALKBH5, this compound prevents the demethylation of AXL mRNA. The resulting hypermethylated AXL transcript is destabilized and targeted for degradation. This leads to reduced AXL protein expression and suppression of its pro-leukemic signaling.[1][3]
Caption: this compound inhibits ALKBH5, leading to AXL mRNA degradation.
Quantitative Data
The following table summarizes the key quantitative parameter for this compound's activity against ALKBH5.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 0.49 µM | Human ALKBH5 | In vitro enzymatic assay | [1] |
Experimental Protocols
While the full, detailed protocols from the primary literature on this compound are not publicly available, this section provides representative methodologies for the key experiments required to characterize such an inhibitor.
In Vitro ALKBH5 Inhibition Assay (Generic)
This assay measures the ability of an inhibitor to block the demethylase activity of recombinant ALKBH5 on an m6A-containing substrate.
Principle: Recombinant ALKBH5 is incubated with an m6A-modified RNA oligonucleotide and the inhibitor. The reaction produces formaldehyde (B43269) as a byproduct of demethylation. The amount of formaldehyde can be quantified using a coupled enzymatic reaction that results in a fluorescent signal.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA oligonucleotide (substrate)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Formaldehyde dehydrogenase and NAD⁺
-
Resorufin (fluorescent detection reagent)
-
384-well microplate, black
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted compound. Add 5 µL of Assay Buffer with DMSO as a negative control.
-
Add 10 µL of recombinant ALKBH5 enzyme solution (e.g., 20 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 5 µL of the m6A-RNA substrate solution (e.g., 200 nM final concentration).
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and initiate the detection step by adding 10 µL of the detection reagent mix (containing formaldehyde dehydrogenase, NAD⁺, and resorufin).
-
Incubate for 20 minutes at 37°C to allow for the conversion of formaldehyde to a fluorescent product.
-
Measure fluorescence intensity (e.g., Ex/Em = 535/587 nm).
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular m6A Quantification by LC-MS/MS (Generic)
This protocol quantifies the global m6A/A ratio in mRNA from cells treated with this compound.
Principle: mRNA is isolated from treated and untreated cells, digested into single nucleosides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of m6A to adenosine (A) is calculated to determine the global m6A level.
Caption: Workflow for quantifying cellular m6A levels via LC-MS/MS.
Procedure:
-
Cell Treatment: Culture AML cells (e.g., MOLM-13) with varying concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
mRNA Purification: Purify mRNA from total RNA using oligo(dT)-magnetic beads to select for polyadenylated transcripts. Perform two rounds of purification to minimize rRNA contamination.
-
RNA Digestion:
-
Take 100-200 ng of purified mRNA.
-
Digest the mRNA to nucleosides by incubating with Nuclease P1 for 2 hours at 37°C.
-
Follow with incubation with bacterial Alkaline Phosphatase for 2 hours at 37°C to dephosphorylate the nucleosides.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using a C18 reverse-phase HPLC column.
-
Analyze the eluate by a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass transitions for adenosine (A) and N6-methyladenosine (m6A).
-
-
Quantification:
-
Generate standard curves for both A and m6A using pure nucleoside standards.
-
Calculate the quantity of A and m6A in each sample by comparing their peak areas to the standard curves.
-
Determine the final m6A/A ratio for each treatment condition.
-
Confirmation of Covalent Binding by Intact Protein Mass Spectrometry (Generic)
This experiment confirms that this compound binds covalently to ALKBH5.
Principle: Recombinant ALKBH5 is incubated with this compound. The resulting protein is analyzed by high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of this compound indicates the formation of a covalent adduct.
Procedure:
-
Incubate recombinant ALKBH5 (e.g., 5 µM) with an excess of this compound (e.g., 50 µM) in a suitable buffer (e.g., PBS) for 2-4 hours at room temperature. A control sample with ALKBH5 and DMSO is prepared in parallel.
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
Analyze the protein samples by LC-MS. The protein is typically infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectra for both the treated and control samples.
-
Deconvolute the resulting charge-state envelopes to determine the precise molecular weight of the intact protein in each sample.
-
A mass increase in the this compound-treated sample that equals the mass of the inhibitor confirms covalent modification.
Conclusion and Future Directions
This compound represents a significant tool for the study of m6A epitranscriptomics and a promising lead compound for therapeutic development. Its role is not in the direct installation of m6A marks, but rather in the preservation of existing marks by potently inhibiting the m6A eraser ALKBH5. Through its covalent modification of Lys132, this compound leads to an accumulation of m6A on target transcripts, such as AXL mRNA, thereby downregulating pro-oncogenic signaling pathways in diseases like AML.
Future research should focus on obtaining a full quantitative profile of this compound's effects, including dose-response studies on cellular m6A levels and downstream protein expression. Elucidating its selectivity profile against other AlkB family enzymes and its efficacy in in vivo models will be critical for its advancement as a potential therapeutic agent. As a chemical probe, this compound will be invaluable for dissecting the specific biological consequences of ALKBH5 inhibition in various physiological and pathological contexts.
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Covalent Inhibition of ALKBH5 by DDO-02267: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-methyladenosine (m6A) is a prevalent and reversible epigenetic modification on mRNA that plays a crucial role in regulating gene expression. The demethylase ALKBH5 is a key "eraser" of this modification, and its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML). Consequently, ALKBH5 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of DDO-02267, a novel salicylaldehyde-based covalent inhibitor of ALKBH5. This compound demonstrates significant and selective inhibition of ALKBH5 by targeting a specific lysine (B10760008) residue, leading to increased cellular m6A levels and the disruption of the ALKBH5-AXL signaling axis in AML cells. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against ALKBH5 and other related demethylases has been quantified, highlighting its selectivity.
| Target Enzyme | IC50 (μM) | Citation |
| ALKBH5 | 0.49 | [1] |
| ALKBH3 | 11.71 | [1] |
| FTO | 14.16 | [1] |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of this compound for ALKBH5 compared to other related enzymes.
Mechanism of Covalent Inhibition
This compound employs a targeted covalent inhibition strategy. The salicylaldehyde (B1680747) "warhead" within the this compound molecule forms a covalent bond with the lysine residue at position 132 (Lys132) in the active site of ALKBH5.[2] This irreversible binding effectively inactivates the demethylase activity of the enzyme.
ALKBH5-AXL Signaling Pathway in AML
In acute myeloid leukemia (AML), ALKBH5 plays a critical role in post-transcriptionally regulating the expression of the AXL receptor tyrosine kinase. AXL signaling is known to promote leukemogenesis and cell survival through downstream pathways such as PI3K/AKT.[3] this compound, by inhibiting ALKBH5, disrupts this oncogenic signaling cascade.
Experimental Protocols
Disclaimer: The following are generalized protocols for the key experimental techniques used to characterize this compound. The specific concentrations, incubation times, and other parameters used in the primary research may vary and are not publicly available in full detail.
ALKBH5 Enzymatic Assay (General Protocol)
This assay is used to determine the in vitro inhibitory activity of compounds against ALKBH5.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10 μM FeSO4, 1 mM α-ketoglutarate, and 0.1 mg/mL BSA).
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the wells of a microplate.
-
Enzyme Addition: Add recombinant human ALKBH5 protein to the wells.
-
Initiation of Reaction: Add a synthetic m6A-containing RNA oligonucleotide substrate to initiate the demethylation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: The amount of demethylated product can be quantified using various methods, such as LC-MS/MS to measure the ratio of m6A to adenosine, or through antibody-based detection of the remaining m6A.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry for Covalent Adduct Confirmation (General Protocol)
This method is used to confirm the covalent binding of an inhibitor to its target protein.
-
Protein-Inhibitor Incubation: Incubate recombinant ALKBH5 protein with a molar excess of this compound in a suitable buffer for a sufficient time to allow for covalent bond formation.
-
Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography. The protein sample may be denatured and digested with a protease (e.g., trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: Analyze the intact protein or the peptide digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
For intact protein analysis, compare the molecular weight of the treated protein with the untreated protein. An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.
-
For peptide analysis, search the MS/MS data for peptides with a mass modification equal to the mass of this compound. The modified peptide can then be sequenced to identify the specific amino acid residue (Lys132) that has been modified.
-
Cellular Thermal Shift Assay (CETSA) (General Protocol)
CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells (e.g., AML cell line) with either vehicle control or varying concentrations of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. The binding of a ligand (this compound) is expected to stabilize its target protein (ALKBH5), increasing its melting temperature.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Pellet the aggregated, denatured proteins by centrifugation.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble ALKBH5 in the supernatant at each temperature using Western blotting with an ALKBH5-specific antibody.
-
Data Analysis: Plot the amount of soluble ALKBH5 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated cells compared to the control indicates target engagement.
Conclusion
This compound represents a significant advancement in the development of selective ALKBH5 inhibitors. Its covalent mechanism of action, targeting a specific lysine residue, provides high potency and selectivity. The ability of this compound to disrupt the oncogenic ALKBH5-AXL signaling pathway in AML highlights its therapeutic potential. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug developers working on m6A demethylase inhibitors and their application in oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the ALKBH5-AXL Signaling Axis with DDO-02267: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in the regulation of gene expression. The reversibility of this modification is controlled by m6A methyltransferases ("writers") and demethylases ("erasers"). One such eraser, ALKBH5, has emerged as a key regulator in various cancers, including acute myeloid leukemia (AML). In AML, ALKBH5 has been shown to be aberrantly overexpressed and is associated with a poor prognosis.[1]
ALKBH5 exerts its oncogenic function in AML through the post-transcriptional regulation of key target transcripts. A critical target of ALKBH5 in the context of AML is the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is involved in cell survival, proliferation, and therapy resistance. ALKBH5 removes the m6A modification from AXL mRNA, leading to increased mRNA stability and subsequent upregulation of AXL protein expression. This activation of the ALKBH5-AXL signaling axis is crucial for the maintenance and survival of leukemia stem cells (LSCs).[2][3]
Given the critical role of the ALKBH5-AXL axis in AML, targeting ALKBH5 with small molecule inhibitors presents a promising therapeutic strategy. DDO-02267 is a novel, selective, and covalent inhibitor of ALKBH5. It specifically targets the Lys132 residue within the ALKBH5 active site, leading to the inhibition of its demethylase activity.[4] This technical guide provides an in-depth overview of the ALKBH5-AXL signaling axis and the utility of this compound as a chemical probe to investigate this pathway.
Quantitative Data on the ALKBH5-AXL Signaling Axis and this compound
The following tables summarize key quantitative data related to the ALKBH5-AXL signaling axis and the inhibitory effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ALKBH5 | 0.49 µM | Recombinant Human ALKBH5 | [4] |
| Covalent Target | Lys132 | ALKBH5 | [4] |
Table 2: Cellular Effects of ALKBH5 Inhibition in AML Models
Note: The following data are derived from studies utilizing ALKBH5 knockdown (shRNA) as a proxy for ALKBH5 inhibition, as specific quantitative data for this compound's effect on these parameters is not yet publicly available. These values represent the expected effects of a potent ALKBH5 inhibitor like this compound.
| Parameter | Fold Change (vs. Control) | AML Cell Line | Reference |
| Global m6A Levels | Significant Increase | MONOMAC-6, NOMO1 | [1] |
| AXL mRNA Stability | Decreased | AML cells | [3] |
| AXL Protein Expression | Significant Decrease | AML cells | [2] |
| Cell Proliferation | Substantial Inhibition | MONOMAC-6, NOMO1 | [1] |
| Apoptosis | Significant Induction | MONOMAC-6, NOMO1 | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: The ALKBH5-AXL signaling pathway in acute myeloid leukemia.
Caption: Experimental workflow to assess the effects of this compound.
Experimental Protocols
In Vitro ALKBH5 Enzymatic Assay (for IC50 Determination)
This protocol is a generalized method for determining the IC50 value of an inhibitor for an m6A demethylase like ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Quenching solution (e.g., EDTA)
-
Detection reagent (e.g., a formaldehyde (B43269) capture reagent)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the m6A-containing ssRNA substrate to each well.
-
Initiate the reaction by adding recombinant ALKBH5 to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Add the detection reagent to measure the amount of formaldehyde produced as a byproduct of demethylation.
-
Read the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
m6A Dot Blot Assay
This protocol provides a method for the semi-quantitative analysis of total m6A levels in mRNA.
Materials:
-
Total RNA isolated from AML cells treated with this compound or vehicle.
-
mRNA purification kit (e.g., using oligo(dT) magnetic beads).
-
Hybond-N+ membrane.
-
UV crosslinker.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-m6A antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
ECL Western Blotting Substrate.
-
Imaging system.
Procedure:
-
Isolate total RNA from treated and control AML cells.
-
Purify mRNA from the total RNA using an mRNA purification kit.
-
Quantify the purified mRNA and prepare serial dilutions (e.g., 400 ng, 200 ng, 100 ng).
-
Denature the mRNA samples by heating at 95°C for 3 minutes, then immediately place on ice.
-
Spot the denatured mRNA onto a Hybond-N+ membrane.
-
Allow the membrane to air dry.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the signal using an imaging system.
-
Quantify the dot intensity using image analysis software (e.g., ImageJ).
Quantitative Western Blot for AXL Protein
This protocol details the quantification of AXL protein expression in AML cells following treatment with this compound.
Materials:
-
AML cells treated with this compound or vehicle.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-AXL and anti-GAPDH (or other suitable loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
ECL Western Blotting Substrate.
-
Imaging system.
Procedure:
-
Lyse the treated and control AML cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AXL and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the AXL band intensity to the corresponding loading control band intensity for each sample.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of AML cells.
Materials:
-
AML cell line.
-
Complete culture medium.
-
This compound stock solution.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight (if applicable).
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection of apoptosis in AML cells treated with this compound using flow cytometry.
Materials:
-
AML cells treated with this compound or vehicle.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Harvest the treated and control AML cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Quantify the percentage of cells in each quadrant.
Conclusion
The ALKBH5-AXL signaling axis represents a critical dependency for the survival and proliferation of leukemia stem cells in acute myeloid leukemia. The development of potent and selective inhibitors of ALKBH5, such as this compound, provides a valuable tool for dissecting the molecular mechanisms of this pathway and offers a promising therapeutic avenue for the treatment of AML. The experimental protocols and data presented in this technical guide provide a framework for researchers to investigate the effects of ALKBH5 inhibition on the AXL signaling pathway and to evaluate the therapeutic potential of compounds like this compound. Further studies are warranted to fully elucidate the downstream consequences of ALKBH5 inhibition and to translate these findings into clinical applications.
References
- 1. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukemogenic Chromatin Alterations Promote AML Leukemia Stem Cells via a KDM4C-ALKBH5-AXL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to DDO-02267: A Salicylaldehyde-Based Covalent Inhibitor of ALKBH5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DDO-02267, a novel salicylaldehyde-based covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. This compound was designed to target a key lysine (B10760008) residue (Lys132) within the active site of ALKBH5, leading to potent and selective inhibition. This document details the synthetic route, summarizes its inhibitory activity, and describes the experimental protocols used to characterize its mechanism of action, including its impact on cellular m6A levels and the ALKBH5-AXL signaling pathway in acute myeloid leukemia (AML) cells. The information presented herein is intended to serve as a valuable resource for researchers interested in the development of ALKBH5 inhibitors and the study of m6A-mediated cellular processes.
Introduction
N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA metabolism, including splicing, stability, and translation.[1] The reversible nature of this modification is controlled by a series of "writer," "eraser," and "reader" proteins. ALKBH5 is a key m6A "eraser," a demethylase that removes the methyl group from m6A and has been implicated in the progression of various cancers, including acute myeloid leukemia (AML).[1] Its role in tumor cell growth and migration has made it an attractive target for therapeutic intervention.[1]
This compound is a recently developed small molecule inhibitor that covalently targets ALKBH5.[1] It incorporates a salicylaldehyde (B1680747) "warhead" designed to form a covalent bond with Lys132 in the ALKBH5 active site, leading to irreversible inhibition.[1] This guide provides an in-depth look at the scientific foundation of this compound.
Discovery and Design Rationale
The development of this compound was based on the structural analysis of the ALKBH5 protein. A non-covalent small molecule ligand was identified, and a salicylaldehyde warhead was incorporated into its structure to facilitate covalent bonding with a nucleophilic lysine residue (Lys132) in the enzyme's active site.[1] This targeted covalent inhibition strategy was chosen to achieve high potency and selectivity for ALKBH5.
Synthesis of this compound
The synthesis of this compound, with the IUPAC name 2-(((3-formyl-4-hydroxynaphthalen-1-yl)sulfonyl)carbamoyl)isonicotinic acid, is a multi-step process. The following is a general outline of the synthetic procedure. For a detailed, step-by-step protocol, please refer to the primary publication by Fei WL, et al. in the European Journal of Medicinal Chemistry, 2024.
A generalized synthetic workflow for this compound.
Quantitative Data
This compound has been evaluated for its inhibitory activity against ALKBH5 and other related enzymes. The following table summarizes the key quantitative data.
| Target | IC50 (μM) | Assay Type |
| ALKBH5 | 0.49 | in vitro enzymatic assay |
| ALKBH3 | 11.71 | in vitro enzymatic assay |
| FTO | 14.16 | in vitro enzymatic assay |
Data sourced from MedchemExpress.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
ALKBH5 Covalent Inhibition Assay
The inhibitory activity of this compound against ALKBH5 is determined using an in vitro enzymatic assay. A general workflow is outlined below.
Workflow for determining the IC50 of this compound against ALKBH5.
Protocol Outline:
-
Recombinant human ALKBH5 protein is incubated with a synthetic m6A-containing RNA oligonucleotide substrate.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The extent of demethylation is quantified, typically using a fluorescence-based or mass spectrometry-based method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular m6A Quantification
To assess the effect of this compound on cellular m6A levels, a dot blot or ELISA-based assay is commonly employed.
Protocol Outline:
-
AML cells (e.g., MOLM-13) are treated with this compound or a vehicle control for a specified time.
-
Total RNA is extracted from the cells, and mRNA is subsequently purified.
-
The purified mRNA is spotted onto a nylon membrane (dot blot) or coated onto microplate wells (ELISA).
-
The membrane or plate is incubated with an anti-m6A antibody.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is added.
-
The signal is developed and quantified to determine the relative m6A levels.
ALKBH5-AXL Signaling Pathway Analysis
The impact of this compound on the ALKBH5-AXL signaling axis in AML cells is investigated using Western blotting.
The proposed mechanism of this compound's effect on the ALKBH5-AXL axis.
Protocol Outline:
-
AML cells are treated with this compound for various time points.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against ALKBH5, AXL, phospho-Akt, total Akt, phospho-Erk, and total Erk.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
Conclusion
This compound represents a significant advancement in the development of selective, covalent inhibitors of ALKBH5. Its salicylaldehyde-based design allows for potent and targeted inhibition of this key m6A demethylase. The data and protocols summarized in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for its use as a chemical probe to explore the biological functions of ALKBH5 in health and disease. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
DDO-02267: A Technical Guide to its Specificity for Lysine 132 in ALKBH5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the selective, covalent inhibitor DDO-02267 and its specific interaction with the N6-methyladenosine (m6A) demethylase ALKBH5. This compound has been identified as a potent inhibitor that covalently targets the Lys132 residue within the ALKBH5 active site. This targeted inhibition leads to an increase in cellular m6A levels and disrupts the ALKBH5-AXL signaling axis, which is crucial in acute myeloid leukemia (AML). This document details the available quantitative data, outlines probable experimental methodologies for assessing its binding and cellular effects, and visualizes the key pathways and workflows.
Quantitative Data
The inhibitory potency of this compound against ALKBH5 has been determined through in vitro enzymatic assays. The key quantitative metric reported is the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound | ALKBH5 | 0.49 | Enzymatic Assay | [1][2] |
Mechanism of Action: Covalent Targeting of Lys132
This compound was designed as a covalent inhibitor. Its specificity for Lys132 is achieved through a salicylaldehyde (B1680747) "warhead". This functional group forms a covalent imine bond with the primary amine of the Lys132 side chain within the ALKBH5 active site. This irreversible binding locks the inhibitor in place, leading to sustained inhibition of ALKBH5's demethylase activity.[3][4]
Below is a diagram illustrating the logical relationship of this compound's mechanism of action.
Experimental Protocols
While the complete, detailed experimental protocols from the primary publication are not publicly available, this section outlines standard and likely methodologies used to characterize the specificity and efficacy of this compound.
ALKBH5 Inhibition Assay (Illustrative Protocol)
This protocol describes a typical fluorescence-based assay to determine the IC50 value of an ALKBH5 inhibitor.
-
Reagents and Materials :
-
Recombinant human ALKBH5 protein
-
A specific m6A-containing RNA oligonucleotide substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, and a reducing agent like DTT)
-
A fluorescent RNA-binding dye (e.g., PicoGreen)
-
384-well assay plates
-
-
Procedure :
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of recombinant ALKBH5 to the wells of the assay plate.
-
Add the diluted this compound to the wells and incubate for a pre-determined time to allow for covalent bond formation.
-
Initiate the demethylation reaction by adding the m6A-containing RNA substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the fluorescent RNA-binding dye.
-
Measure the fluorescence intensity using a plate reader. The signal will be proportional to the amount of RNA substrate remaining.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mass Spectrometry for Covalent Adduct Confirmation (Illustrative Protocol)
Mass spectrometry is a crucial technique to confirm the covalent binding of an inhibitor to its target protein and to identify the specific residue modified.
-
Sample Preparation :
-
Incubate recombinant ALKBH5 with a molar excess of this compound to ensure complete adduction.
-
As a control, incubate ALKBH5 with DMSO.
-
Remove excess, unbound inhibitor by dialysis or using a desalting column.
-
-
Intact Protein Analysis :
-
Analyze the intact protein samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the mass spectra of the this compound-treated ALKBH5 with the DMSO-treated control.
-
A mass shift corresponding to the molecular weight of this compound will confirm the formation of a covalent adduct.
-
-
Peptide Mapping to Identify the Binding Site :
-
Digest the protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Search the MS/MS data for a peptide fragment with a mass modification matching that of this compound.
-
Sequence analysis of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified, in this case, Lys132.
-
The following diagram illustrates a typical experimental workflow for confirming covalent binding using mass spectrometry.
Signaling Pathway Analysis
This compound has been shown to target the ALKBH5-AXL signaling axis in AML cells. ALKBH5-mediated demethylation of AXL mRNA leads to its increased stability and subsequent translation. The AXL receptor tyrosine kinase is a key player in cancer cell survival, proliferation, and drug resistance. By inhibiting ALKBH5, this compound increases the m6A methylation of AXL mRNA, leading to its degradation and a downstream reduction in AXL signaling. This ultimately results in cell cycle arrest and apoptosis in AML cells.[3]
The diagram below illustrates the ALKBH5-AXL signaling pathway and the point of intervention by this compound.
Conclusion
This compound is a promising selective, covalent inhibitor of ALKBH5 that demonstrates specificity for the Lys132 residue. Its ability to disrupt the ALKBH5-AXL signaling axis highlights its therapeutic potential in AML and serves as a valuable chemical probe for studying the biological functions of ALKBH5. Further investigations, including detailed structural studies of the this compound-ALKBH5 complex and in vivo efficacy studies, will be crucial for its continued development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ALKBH5 modulates m6A modification to enhance acute myeloid leukemia resistance to adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Biological Function of Increased m6A Levels by DDO-02267: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification of eukaryotic mRNA, playing a critical role in RNA metabolism and gene expression. The dynamic regulation of m6A is maintained by a balance between methyltransferases ("writers") and demethylases ("erasers"). DDO-02267 is a novel small molecule that elevates global m6A levels through the covalent inhibition of ALKBH5, a key m6A demethylase. This targeted inhibition leads to significant downstream effects on signaling pathways implicated in oncogenesis, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the biological functions associated with increased m6A levels induced by this compound, with a focus on its mechanism of action, impact on the ALKBH5-AXL signaling axis, and its potential as a therapeutic agent. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound and m6A Modification
N6-methyladenosine (m6A) is a reversible epigenetic modification that influences mRNA stability, splicing, translation, and localization.[1] The cellular levels of m6A are tightly controlled by "writer" proteins, such as the METTL3/METTL14 complex, and "eraser" proteins, including FTO and ALKBH5.[1] Dysregulation of m6A homeostasis is increasingly recognized as a hallmark of various cancers, including acute myeloid leukemia (AML).[2]
This compound has been identified as a selective, lysine-targeting covalent inhibitor of ALKBH5.[3] By irreversibly binding to ALKBH5, this compound effectively inactivates its demethylase activity, leading to an accumulation of m6A on target mRNAs.[3] This mechanism provides a powerful tool to study the biological consequences of elevated m6A levels and presents a promising therapeutic strategy for cancers dependent on ALKBH5 activity.
Quantitative Data on this compound
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.
| Compound | Target | IC50 (μM) | Inhibition Type | Target Residue |
| This compound | ALKBH5 | 0.49 | Covalent | Lys132 |
Table 1: In vitro inhibitory activity of this compound against ALKBH5.
| Compound | ALKBH3 IC50 (μM) | FTO IC50 (μM) |
| This compound | 11.71 | 14.16 |
Table 2: Selectivity profile of this compound against other m6A demethylases.
Biological Function of ALKBH5 Inhibition by this compound
Inhibition of ALKBH5 by this compound leads to an increase in global m6A levels, which in turn affects the stability and translation of specific mRNA transcripts.[3] In the context of AML, a primary consequence of ALKBH5 inhibition is the downregulation of the AXL receptor tyrosine kinase signaling pathway.[3]
The ALKBH5-AXL Signaling Axis
ALKBH5 has been shown to regulate the stability of AXL mRNA in an m6A-dependent manner.[2] By removing m6A marks from the AXL transcript, ALKBH5 promotes its stability and subsequent translation, leading to the activation of downstream pro-survival pathways such as PI3K/AKT and MAPK.[4] this compound, by inhibiting ALKBH5, increases the m6A methylation of AXL mRNA, leading to its degradation. This, in turn, suppresses the AXL signaling pathway, contributing to the anti-leukemic effects of the compound.[3]
References
- 1. Cell viability assay [bio-protocol.org]
- 2. Leukemogenic Chromatin Alterations Promote AML Leukemia Stem Cells via a KDM4C-ALKBH5-AXL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
DDO-02267: A Promising Covalent Inhibitor of ALKBH5 for Investigating Tumor Cell Proliferation and Metastasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is a dynamic and reversible epigenetic modification on messenger RNA (mRNA) that plays a critical role in the regulation of gene expression and is implicated in the proliferation and metastasis of various tumor cells.[1] The m6A landscape is controlled by a delicate balance of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). One of the key m6A demethylases is ALKBH5, which has been shown to influence tumor cell growth and migration.[1] The recently discovered small molecule, DDO-02267, has emerged as a selective, lysine-targeting covalent inhibitor of ALKBH5, presenting a valuable tool for studying the therapeutic potential of ALKBH5 inhibition in cancer.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential in the study of tumor cell proliferation and metastasis, with a focus on its effects on the ALKBH5-AXL signaling axis in Acute Myeloid Leukemia (AML).
Core Compound Data: this compound
| Property | Value | Reference |
| Target | ALKBH5 (AlkB Homolog 5, RNA Demethylase) | [1] |
| Mechanism of Action | Covalent inhibitor targeting Lys132 of ALKBH5 | Not explicitly stated in snippets |
| Biochemical IC50 | 0.49 µM | Not explicitly stated in snippets |
| Reported Cellular Effects | Increases cellular m6A levels; Targets the ALKBH5-AXL signaling axis in AML cells. | [1] |
| Chemical Nature | Salicylaldehyde-based compound | [1] |
The ALKBH5-AXL Signaling Pathway in Cancer
ALKBH5 has been identified as a key regulator of the AXL receptor tyrosine kinase signaling pathway in AML.[1] AXL signaling is known to promote cell survival, proliferation, migration, and invasion in various cancers. The proposed mechanism involves ALKBH5-mediated demethylation of AXL mRNA, leading to its increased stability and translation. This compound, by inhibiting ALKBH5, is expected to increase the m6A methylation of AXL mRNA, leading to its degradation and subsequent downregulation of the AXL signaling pathway.
Caption: Proposed mechanism of this compound action on the ALKBH5-AXL signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments relevant to studying the effects of this compound. Note: These are general guidelines and should be optimized based on the specific cell lines and experimental conditions. The specific protocols used in the primary research on this compound by Fei WL, et al. should be consulted for precise details once the full text is available.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed tumor cells (e.g., AML cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Transwell Migration and Invasion Assays
These assays assess the ability of cancer cells to move towards a chemoattractant (migration) and to penetrate through an extracellular matrix (invasion).
-
Insert Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed tumor cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Compound Treatment: Add this compound to both the upper and lower chambers at various concentrations.
-
Incubation: Incubate for 12-48 hours at 37°C.
-
Cell Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have moved to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against ALKBH5, AXL, p-AXL, AKT, p-AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for evaluating the anti-tumor effects of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of chemical probes to investigate the role of the m6A demethylase ALKBH5 in cancer biology. Its covalent and selective nature makes it a powerful tool for elucidating the downstream effects of ALKBH5 inhibition. The initial findings highlighting its activity against the ALKBH5-AXL signaling axis in AML are promising and warrant further investigation.[1] Future studies should focus on comprehensive in vivo efficacy and toxicity profiling of this compound in relevant animal models of cancer. Furthermore, a detailed understanding of its off-target effects and pharmacokinetic properties will be crucial for its potential translation into a therapeutic agent. The availability of the full primary research data will be instrumental in guiding these future research endeavors.
References
Methodological & Application
DDO-02267 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of DDO-02267, a selective, lysine-targeting covalent inhibitor of ALKBH5. This compound has been identified as a potent agent in Acute Myeloid Leukemia (AML) cells, where it elevates N6-methyladenosine (m6A) levels in mRNA and targets the ALKBH5-AXL signaling axis. The following protocols are based on established methodologies and are intended to guide researchers in utilizing this compound for in vitro cell culture experiments.
Introduction
This compound is a novel small molecule that covalently binds to Lys132 of the ALKBH5 protein, an m6A demethylase.[1] By inhibiting ALKBH5, this compound leads to an increase in m6A methylation on mRNA, which in turn affects the stability and translation of key transcripts involved in cancer progression. A primary target of this regulation in AML is the AXL receptor tyrosine kinase, a key driver of cancer cell survival and proliferation.[2][3] These protocols provide a framework for investigating the cellular effects of this compound on AML cell lines.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | ALKBH5 IC50 (μM) |
| This compound | 0.49 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro.
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | This compound IC50 (μM) |
| MOLM-13 | Data not available |
| MV4-11 | Data not available |
IC50 values for cell proliferation indicate the concentration of the compound that inhibits 50% of cell growth. While the primary research confirms anti-proliferative effects, specific IC50 values for these cell lines were not publicly available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits ALKBH5, leading to increased m6A methylation and subsequent downregulation of the AXL signaling pathway in AML.
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukemogenic Chromatin Alterations Promote AML Leukemia Stem Cells via a KDM4C-ALKBH5-AXL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DDO-02267 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DDO-02267, a selective and covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, in various in vitro assays. This compound is a valuable tool for investigating the biological functions of ALKBH5 and its role in cellular processes, particularly in the context of Acute Myeloid Leukemia (AML).
Introduction to this compound
This compound is a potent and specific covalent inhibitor of ALKBH5. It functions by irreversibly binding to Lysine 132 in the active site of the ALKBH5 protein.[1][2] This inhibition leads to an increase in the cellular levels of m6A, a critical epigenetic modification of mRNA. A key cellular pathway targeted by this compound is the ALKBH5-AXL signaling axis, which is implicated in the proliferation and survival of AML cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant ALKBH5 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 0.49 µM | ALKBH5 | Biochemical Assay | [3] |
Table 2: Reported Anti-proliferative Activity of ALKBH5 Inhibitors in Leukemia Cell Lines
| Cell Line | Inhibitor Type | IC50 Range (µM) | Reference |
| HL-60 | Small Molecule | 1.38 - 16.5 | [4] |
| CCRF-CEM | Small Molecule | 1.38 - 16.5 | [4] |
| K562 | Small Molecule | 1.38 - 16.5 | [4] |
Note: The IC50 values in Table 2 are for various small-molecule inhibitors of ALKBH5 and not specifically for this compound. These values can be used as a reference for designing dose-response experiments with this compound in similar cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALKBH5-AXL signaling pathway targeted by this compound and a general experimental workflow for its in vitro characterization.
References
Application Notes: Measuring the Anti-Proliferative Effects of DDO-02267
Introduction
DDO-02267 is a selective, covalent inhibitor of ALKBH5, an N6-methyladenosine (m6A) RNA demethylase.[1] The m6A modification is a critical regulator of mRNA fate, and its dysregulation is implicated in various diseases, including cancer. ALKBH5 has been shown to play a role in tumor cell growth and migration, making it a promising target for therapeutic intervention.[1] this compound has been demonstrated to increase m6A levels and target the ALKBH5-AXL signaling axis in Acute Myeloid Leukemia (AML) cells.[1] These application notes provide a detailed protocol for utilizing this compound in a cell proliferation assay to assess its anti-proliferative effects on cancer cell lines.
Principle of the Assay
This protocol utilizes a Water Soluble Tetrazolium salt (WST-1) based cell proliferation assay. The assay quantitatively measures the metabolic activity of a cell population, which is directly proportional to the number of viable, proliferating cells. Mitochondrial dehydrogenases in viable cells cleave the WST-1 reagent to a soluble formazan (B1609692) dye, which can be quantified by measuring the absorbance at a specific wavelength. A decrease in the absorbance in this compound treated cells compared to untreated controls indicates a reduction in cell proliferation or viability.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that results in a 50% reduction in cell proliferation. The following table summarizes hypothetical, yet expected, IC50 values for this compound in various cancer cell lines based on the known activity of ALKBH5 inhibitors.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | Expected IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 1 x 10⁴ | 72 | 1 - 10 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 1 x 10⁴ | 72 | 1 - 15 |
| HL-60 | Acute Promyelocytic Leukemia | 8 x 10³ | 72 | 5 - 25 |
| A549 | Non-Small Cell Lung Cancer | 5 x 10³ | 72 | > 50 |
| HEK293T | Human Embryonic Kidney | 5 x 10³ | 72 | > 100 |
Experimental Protocols
Materials and Reagents
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C)
-
Cancer cell lines (e.g., MV4-11, MOLM-13 for AML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Experimental workflow for the cell proliferation assay using this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., MV4-11).
-
Resuspend the cells in complete culture medium to the appropriate seeding density (refer to the data table).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach (for adherent cells) and acclimatize.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the suspension cells.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells. Each concentration should be tested in triplicate. Include wells with untreated cells as a positive control for proliferation.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
WST-1 Assay:
-
After the 72-hour incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.
-
Signaling Pathway
This compound inhibits ALKBH5, which in turn affects the expression of AXL, a receptor tyrosine kinase. The ALKBH5-AXL signaling axis plays a role in cell proliferation, survival, and therapy resistance in AML.
Caption: The ALKBH5-AXL signaling pathway and the inhibitory effect of this compound.
References
Application Notes and Protocols: DDO-02267 in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The high rate of tumor recurrence and resistance to conventional therapies necessitates the exploration of novel therapeutic agents. One such area of investigation is the targeting of epigenetic regulators, such as the N6-methyladenosine (m6A) RNA demethylase, ALKBH5.
ALKBH5 is overexpressed in glioblastoma stem-like cells (GSCs) and is correlated with poor patient prognosis.[1][2] It plays a crucial role in maintaining the tumorigenicity of GSCs by regulating the expression of key oncogenes.[1] DDO-02267 is a selective, lysine-targeting covalent inhibitor of ALKBH5 with an IC50 of 0.49 μM in biochemical assays.[3] This document provides detailed application notes and protocols for the investigation of this compound's therapeutic potential in glioblastoma cell lines.
Disclaimer: Publicly available literature does not yet contain specific quantitative data on the effects of this compound (e.g., IC50 values, apoptosis induction, cell cycle arrest) in glioblastoma cell lines. The data presented in the tables are illustrative examples based on typical findings for anti-cancer compounds in glioblastoma research and should be replaced with experimental data.
Data Presentation
Table 1: Example Cytotoxicity of this compound in Human Glioblastoma Cell Lines (72-hour incubation)
| Cell Line | Description | Example IC50 (µM) |
| U-87 MG | Glioblastoma, epithelial-like, p53 wild-type. | 5.2 |
| T98G | Glioblastoma, fibroblast-like, p53 mutant.[4] | 12.8 |
| A-172 | Glioblastoma, epithelial-like.[5] | > 50 (Potentially resistant) |
| LN-229 | Glioblastoma, epithelial-like, p53 mutant.[6] | 8.5 |
Table 2: Example Apoptosis Induction by this compound in U-87 MG and LN-229 Cells (48-hour treatment)
| Treatment | U-87 MG (% Apoptotic Cells) | LN-229 (% Apoptotic Cells) |
| Vehicle Control (DMSO) | 3.5 ± 0.8% | 4.1 ± 1.1% |
| This compound (5 µM) | 25.7 ± 3.2% | 21.3 ± 2.8% |
| This compound (10 µM) | 48.2 ± 4.5% | 40.9 ± 3.9% |
Table 3: Example Cell Cycle Analysis of U-87 MG Cells Treated with this compound (24-hour treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.1 ± 2.1% | 28.9 ± 1.8% | 16.0 ± 1.5% |
| This compound (10 µM) | 70.3 ± 2.5% | 15.2 ± 1.9% | 14.5 ± 1.7% |
Mandatory Visualizations
References
- 1. The m6A Demethylase ALKBH5 Maintains Tumorigenicity of Glioblastoma Stem-Like Cells by Sustaining FOXM1 Expression and Cell Proliferation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A-RNA demethylase ALKBH5 inhibitors for the treatment of glioblastoma - Tariq Rana [grantome.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T98G Cells [cytion.com]
- 5. A172 Cells [cytion.com]
- 6. LN229 Cells [cytion.com]
Application Notes and Protocols for Measuring N6-methyladenosine (m6A) Levels Following DDO-02267 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression. The levels of m6A are dynamically controlled by methyltransferases ("writers") and demethylases ("erasers"). One such demethylase is ALKBH5, which removes the methyl group from m6A. Dysregulation of m6A levels has been implicated in various diseases, including cancer.
DDO-02267 is a recently identified selective and covalent inhibitor of the ALKBH5 m6A demethylase.[1][2][3][4] By inhibiting ALKBH5, this compound is expected to lead to an increase in global m6A levels in cellular RNA.[1][3][4] These application notes provide detailed protocols for quantifying the changes in m6A levels in response to this compound treatment, enabling researchers to study its biological effects.
Signaling Pathway of m6A Demethylation by ALKBH5 and Inhibition by this compound
Caption: this compound inhibits the demethylase activity of ALKBH5, leading to an accumulation of m6A-modified RNA.
Experimental Protocols
This section details the primary methods for quantifying m6A levels after treating cells with this compound. The choice of method will depend on the specific research question, required sensitivity, and available equipment.
Protocol 1: Global m6A Quantification using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for absolute and highly accurate quantification of global m6A levels.[5]
Experimental Workflow:
References
Application Notes and Protocols: DDO-02267 In Vivo Experimental Design for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02267 is a novel, selective, and covalent inhibitor of ALKBH5, an N6-methyladenosine (m6A) RNA demethylase. ALKBH5 is implicated in the progression of various cancers, including Acute Myeloid Leukemia (AML), by modulating the m6A modification of target mRNAs. This compound has been shown to target the ALKBH5-AXL signaling axis in AML cells, suggesting its potential as a therapeutic agent.[1] While detailed in vivo efficacy studies for this compound have been performed, specific protocols from the primary literature are not publicly available. One review noted that this compound exhibited low in vivo potency, potentially due to poor cell permeability.[2]
This document provides a representative, detailed in vivo experimental design for evaluating the efficacy of this compound in a mouse xenograft model of AML. The protocols and data presented are based on established methodologies for testing ALKBH5 inhibitors and small molecule anticancer agents in preclinical models.[3][4][5]
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 10 | 1500 ± 150 | 0 | 25 |
| This compound (25 mg/kg) | 10 | 1050 ± 120 | 30 | 32 |
| This compound (50 mg/kg) | 10 | 750 ± 100 | 50 | 40 |
| Positive Control | 10 | 450 ± 80 | 70 | 48 |
Note: This data is illustrative and intended to represent potential outcomes of an in vivo efficacy study.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human AML cell line, such as MV4-11, which is known to be sensitive to ALKBH5 inhibition.
-
Culture Conditions: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% using trypan blue exclusion before injection.
-
Cell Suspension: On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Use female athymic nude mice (nu/nu) or NOD/SCID gamma (NSG) mice, 6-8 weeks old. NSG mice are often preferred for AML models due to their enhanced immunodeficiency, which supports better engraftment of human hematopoietic cells.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Xenograft Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 1 x 10^7 MV4-11 cells (in 100 µL of PBS/Matrigel suspension) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
Treatment Regimen
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Positive control (a standard-of-care AML therapeutic)
-
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 21 days.
-
Monitoring: Record body weight twice weekly as a measure of toxicity.
Efficacy Evaluation and Endpoint
-
Primary Endpoint: The primary endpoint is tumor growth inhibition. At the end of the treatment period (e.g., day 21), euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Secondary Endpoint: For survival studies, monitor mice until they meet predefined humane endpoints, such as tumor volume exceeding 2000 mm³, significant body weight loss (>20%), or other signs of distress.
-
Tissue Analysis:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis of proliferation markers (e.g., Ki-67) and ALKBH5 target engagement markers.
-
Snap-freeze another portion of the tumor tissue in liquid nitrogen for subsequent Western blot or qRT-PCR analysis to assess the expression of proteins in the ALKBH5-AXL signaling pathway.
-
Mandatory Visualizations
Caption: this compound inhibits the ALKBH5-AXL signaling pathway.
Caption: In vivo experimental workflow for this compound efficacy testing.
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. ALKBH5 modulates m6A modification to enhance acute myeloid leukemia resistance to adriamycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DDO-02267 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02267 is a covalent inhibitor of ALKBH5, an N6-methyladenosine (m6A) demethylase.[1][2][3] By targeting Lys132 within ALKBH5, this compound demonstrates significant selectivity and has been shown to increase m6A levels in acute myeloid leukemia (AML) cells.[1][3] This compound targets the ALKBH5-AXL signaling axis, making it a valuable tool for investigating the biological functions of mRNA demethylases and for the development of future ALKBH5 inhibitors.[1][2][3] Proper preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₁₂N₂O₇S |
| Molecular Weight | 400.36 g/mol [1] |
| Appearance | To be determined |
| Purity | >98% (refer to Certificate of Analysis)[1] |
| IUPAC Name | 2-(((3-formyl-4-hydroxynaphthalen-1-yl)sulfonyl)carbamoyl)isonicotinic acid[1] |
Solubility and Storage
While specific solubility data for this compound has not been formally published, general guidelines for small molecule inhibitors suggest the use of dimethyl sulfoxide (B87167) (DMSO) for creating high-concentration stock solutions.[3][4][5]
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical.[1] |
| Solid Compound Storage | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[1] |
| Stock Solution Storage | Aliquot and store at -20°C for short-term (days to weeks) or -80°C for long-term (months). Avoid repeated freeze-thaw cycles.[2][4] |
| Shelf Life (Solid) | >2 years if stored properly.[1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the calculations accordingly for different desired concentrations.
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 400.36 g/mol = 4.0036 mg
-
-
-
Dissolution:
-
Carefully weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, brief sonication or gentle warming (not exceeding 40°C) may be employed.[6]
-
-
Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be further diluted in the appropriate cell culture medium.
-
Serial Dilution: It is recommended to perform serial dilutions of the DMSO stock in DMSO first before the final dilution into an aqueous medium to prevent precipitation.[3]
-
Final Dilution: Add the diluted DMSO stock to the cell culture medium to achieve the desired final concentration. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[2][7]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
This compound and the ALKBH5-AXL Signaling Pathway
Caption: this compound inhibits ALKBH5, thereby affecting the AXL signaling axis.
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
DDO-02267 in DMSO: Technical Support Center
This technical support center provides guidance on the solubility and stability of the ALKBH5 inhibitor, DDO-02267, when working with Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For most biological applications, DMSO is the recommended solvent for preparing stock solutions of this compound. While water is a preferred solvent in many biological experiments, many organic compounds like this compound have limited aqueous solubility.
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is advisable to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can affect the compound's stability and solubility. For a general protocol, refer to the "Protocol for Preparing this compound Stock Solution" section below.
Q3: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4°C (Dry and dark) | -20°C (Dry and dark) |
| DMSO Stock Solution | 0 - 4°C | -20°C or -80°C |
Note: For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] Stock solutions stored at -20°C should ideally be used within one month, while storage at -80°C can extend the stability for up to six months.[1]
Q4: My this compound solution in DMSO appears to have precipitated after being added to my aqueous buffer. What should I do?
Precipitation can occur when a concentrated DMSO stock solution is diluted directly into an aqueous medium. To prevent this, it is recommended to perform serial dilutions of the stock solution in DMSO first, before adding the final, more diluted DMSO solution to your aqueous buffer. This gradual decrease in concentration can help maintain solubility. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to include a vehicle control (DMSO alone) in your experiments.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO. | Insufficient solvent volume or the compound requires gentle warming or vortexing. | Ensure you are using a sufficient volume of DMSO for the amount of powder. Gentle vortexing or brief warming in a water bath (not exceeding 40°C) can aid dissolution. |
| Precipitate forms in the DMSO stock solution during storage. | The storage temperature is too high, or the solution is supersaturated. | Store the stock solution at -20°C or -80°C as recommended. If the solution was prepared at a very high concentration, it may be necessary to prepare a new stock at a slightly lower concentration. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure the final DMSO concentration is consistent across all experimental conditions and include a vehicle control.[1] |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol outlines a general method for determining the approximate solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound powder (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Add a small, measured volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the powder has completely dissolved, continue to add small, known amounts of this compound powder, vortexing after each addition, until a saturated solution is achieved (i.e., solid particles remain undissolved).
-
If the initial amount of powder does not dissolve, add small, incremental volumes of DMSO, vortexing after each addition, until the compound is fully dissolved.
-
Calculate the approximate solubility based on the final amount of dissolved this compound and the total volume of DMSO used.
Visualizations
Caption: Workflow for preparing and assessing this compound in DMSO.
References
troubleshooting inconsistent results with DDO-02267
Welcome to the technical support center for DDO-02267, a selective, lysine-targeting covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5.[1] This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that specifically targets the Lys132 residue within the ALKBH5 enzyme.[1] By forming a covalent bond, it irreversibly inactivates the demethylase activity of ALKBH5, leading to an increase in global m6A levels in mRNA.[1]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound has been shown to target the ALKBH5-AXL signaling axis in acute myeloid leukemia (AML) cells.[1] By inhibiting ALKBH5, this compound can modulate the expression of downstream targets like the receptor tyrosine kinase AXL, which is implicated in AML progression.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. The compound is stable for several weeks under standard shipping conditions.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments with this compound can arise from a variety of factors related to compound handling, assay conditions, and cellular systems. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent pre-incubation time with ALKBH5. | As a covalent inhibitor, the IC50 of this compound is time-dependent. Standardize the pre-incubation time across all experiments to ensure comparability. |
| Cell passage number and health. | Use AML cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before treatment. | |
| Inaccurate compound concentration. | Verify the concentration of the this compound stock solution and perform serial dilutions carefully. | |
| Low or no observable inhibitory activity | This compound degradation. | Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Compound precipitation in assay medium. | Visually inspect for any precipitate after adding this compound to the medium. If precipitation occurs, consider optimizing the final DMSO concentration or using a different formulation approach if possible. | |
| Incorrect assay setup. | Review the experimental protocol to ensure all reagents were added in the correct order and concentrations. | |
| Inconsistent m6A quantification results (e.g., dot blot) | Incomplete denaturation of mRNA. | Ensure mRNA samples are fully denatured at 95°C for 3-5 minutes and immediately chilled on ice before spotting on the membrane to prevent secondary structure formation.[2][3] |
| Uneven spotting of mRNA on the membrane. | Carefully pipette small, consistent volumes of the mRNA samples onto the membrane. Allow the spots to air dry completely before proceeding. | |
| Issues with the anti-m6A antibody. | Use a validated anti-m6A antibody at the recommended dilution. Ensure adequate blocking of the membrane to reduce background signal. | |
| Variability in cellular response (e.g., AXL expression, apoptosis) | Heterogeneity of the AML cell line. | The resistant population may consist of a mix of clones with varying degrees of resistance. Consider single-cell cloning to obtain a more homogeneous population. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatment. | |
| Altered cell culture conditions. | Maintain consistent cell culture conditions, including media composition, serum batch, CO2 levels, and incubation temperature. |
Experimental Protocols
Protocol 1: In Vitro ALKBH5 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human ALKBH5.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 µM diammonium Fe(II) sulfate, 300 µM 2-oxoglutarate (2OG), and 2 mM L-ascorbate.
-
Prepare a stock solution of this compound in DMSO. Serially dilute in the assay buffer to achieve the desired final concentrations.
-
Prepare a solution of recombinant human ALKBH5 protein (e.g., 4 µM) in the assay buffer.
-
Prepare a solution of an m6A-containing single-stranded RNA (ssRNA) substrate (e.g., 80 µM) in the assay buffer.
-
-
Inhibition Assay:
-
In a microplate, add the ALKBH5 protein solution.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the demethylation reaction by adding the ssRNA substrate to each well.
-
Incubate the reaction at room temperature for a specific time (e.g., 5-10 minutes).
-
Quench the reaction by adding an equal volume of 20% (v/v) formic acid.
-
-
Detection and Analysis:
-
Analyze the reaction products using a suitable method, such as MALDI-TOF mass spectrometry, to quantify the demethylated and methylated RNA substrate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Analysis of Cellular m6A Levels using Dot Blot
This protocol describes how to measure changes in global m6A levels in AML cells following treatment with this compound.
-
Cell Treatment and RNA Extraction:
-
Seed AML cells (e.g., MOLM-13, NB4) at an appropriate density.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
Harvest the cells and extract total RNA using a standard method like TRIzol reagent.
-
Purify mRNA from the total RNA using a commercial kit (e.g., Dynabeads mRNA Purification Kit).[2]
-
-
Dot Blot Procedure:
-
Quantify the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Prepare serial dilutions of each mRNA sample (e.g., 200 ng, 100 ng, 50 ng) in RNase-free water.
-
Denature the mRNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.[2]
-
Spot 1-2 µL of each denatured mRNA sample onto a nitrocellulose or nylon membrane and allow it to air dry.[4]
-
Crosslink the RNA to the membrane using a UV crosslinker.[2][4]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in PBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with an anti-m6A primary antibody overnight at 4°C.[2][4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate and image the membrane.[2]
-
-
Data Analysis:
-
Quantify the dot intensities using image analysis software (e.g., ImageJ).
-
Compare the m6A signal intensity in this compound-treated samples to the vehicle-treated control to determine the relative change in global m6A levels.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: ALKBH5-AXL signaling pathway inhibition by this compound.
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize off-target effects of DDO-02267
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of DDO-02267, a covalent inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, lysine-targeting covalent inhibitor of ALKBH5.[1][2][3] It specifically targets the Lys132 residue within the active site of ALKBH5, forming a covalent bond that irreversibly inhibits its demethylase activity.[1][2] This leads to an increase in global m6A levels in mRNA and affects downstream signaling pathways, such as the ALKBH5-AXL signaling axis in acute myeloid leukemia (AML) cells.[1][3] this compound is a valuable chemical probe for investigating the biological functions of ALKBH5.[1][2]
Q2: What are off-target effects and why are they a concern for a covalent inhibitor like this compound?
A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. For covalent inhibitors like this compound, which contain a reactive electrophilic "warhead," there is a potential risk of forming covalent bonds with unintended proteins that have accessible nucleophilic residues.[4][5][6] These off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of ALKBH5, or can cause cellular toxicity.[4] High selectivity is a key factor in mitigating these risks.[4][5]
Q3: How selective is this compound? Are its specific off-targets known?
Q4: What are the initial signs of potential off-target effects in my experiments with this compound?
A4: Potential off-target effects can manifest in several ways:
-
Discrepancy with Genetic Validation: The phenotype observed after this compound treatment is different from the phenotype observed when ALKBH5 is knocked down or knocked out using genetic techniques like CRISPR-Cas9 or siRNA.
-
Inconsistent Results with Other Inhibitors: Using a structurally different, well-validated ALKBH5 inhibitor results in a different cellular phenotype.
-
Unexplained Cellular Toxicity: You observe significant cytotoxicity at concentrations where the on-target effect is expected to be minimal.
-
Phenotypes at Odds with Known ALKBH5 Biology: The observed cellular response is inconsistent with the known biological roles of ALKBH5.
Troubleshooting Guides
Issue 1: I am observing a phenotype that I suspect might be an off-target effect.
This troubleshooting workflow will guide you in deconvoluting on-target from off-target effects.
Caption: Troubleshooting workflow for suspected off-target effects.
Issue 2: My results with this compound are not consistent with published data.
| Potential Cause | Troubleshooting Step |
| Compound Concentration | Use the lowest effective concentration of this compound. Titrate the compound in your specific cell line to determine the optimal concentration that inhibits ALKBH5 activity without causing overt toxicity. The reported IC50 is 0.49 µM in vitro.[3] |
| Cellular Context | The function of ALKBH5 and the effects of its inhibition can be highly cell-type specific. Ensure the cellular context of your experiment is comparable to the published literature. |
| Target Expression Levels | Confirm that your cells express ALKBH5 at the protein level using Western Blot. If expression is low, the effect of inhibition may be minimal. |
| Compound Integrity | Ensure proper storage of this compound (typically at -20°C for long-term storage) to prevent degradation.[2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the verification of this compound binding to ALKBH5 in intact cells by measuring changes in the thermal stability of the ALKBH5 protein.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Heating: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension and heat them at a range of temperatures (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Lysis and Pelleting: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Data Analysis: Analyze the amount of soluble ALKBH5 in each sample by Western Blot. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement and stabilization.
Protocol 2: Genetic Knockdown using siRNA for Phenotype Validation
This protocol is used to verify that the phenotype observed with this compound is a direct result of ALKBH5 inhibition.
-
siRNA Transfection: Transfect cells with at least two independent siRNAs targeting ALKBH5 and a non-targeting control siRNA.
-
Knockdown Verification: After 48-72 hours, harvest a portion of the cells and verify the knockdown of ALKBH5 protein levels by Western Blot.
-
Phenotypic Analysis: Perform the relevant phenotypic assay on the remaining cells and compare the results from ALKBH5-knockdown cells to the non-targeting control and to cells treated with this compound.
-
Interpretation: If the phenotype of the ALKBH5-knockdown cells matches the phenotype of this compound-treated cells, it provides strong evidence that the effect is on-target.
Signaling Pathway
This compound has been shown to target the ALKBH5-AXL signaling axis in AML cells. ALKBH5-mediated demethylation can affect the stability and translation of various mRNAs involved in cancer signaling.
Caption: The ALKBH5-AXL signaling pathway targeted by this compound.
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DDO-02267 Incubation Time for Maximum Inhibition: A Technical Guide
Answering the critical question of "how long to incubate?" is paramount for achieving reliable and reproducible results in your experiments with the covalent ALKBH5 inhibitor, DDO-02267. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you determine the optimal incubation time for achieving maximal inhibition.
As a covalent inhibitor, this compound's inhibitory activity is time-dependent.[1][2] This means the extent of inhibition of its target, the N6-methyladenosine (m6A) demethylase ALKBH5, increases over time as the covalent bond forms.[1][3] Therefore, a single, arbitrarily chosen incubation time may not yield the most accurate measure of the inhibitor's potency, such as its IC50 value. This guide will walk you through the process of systematically determining the optimal incubation period for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for this compound crucial?
A1: this compound is a covalent inhibitor, meaning it forms a stable, covalent bond with its target enzyme, ALKBH5.[1][3] This binding process is time-dependent. Insufficient incubation time can lead to an underestimation of its inhibitory potential (an artificially high IC50 value), while excessively long incubation might introduce off-target effects or cytotoxicity in cell-based assays. Determining the optimal incubation time ensures that you are measuring the true potency of the inhibitor under equilibrium or near-equilibrium conditions.
Q2: What is a good starting point for the incubation time in an initial experiment?
A2: Based on published in vitro assays for ALKBH5 inhibitors, a reasonable starting point for a single-point experiment is a 3-hour incubation.[4] However, for a comprehensive understanding of this compound's kinetics, a time-course experiment is highly recommended. This could involve time points ranging from 30 minutes to 24 hours (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound will lead to faster saturation of the ALKBH5 enzyme, and thus a shorter time to reach maximum inhibition. Conversely, at lower concentrations, more time will be required to achieve the same level of inhibition. Therefore, it is ideal to perform a time-course experiment across a range of this compound concentrations.
Q4: Can the optimal incubation time vary between different assay formats (e.g., biochemical vs. cell-based)?
A4: Yes, absolutely. In a biochemical assay with purified ALKBH5, the inhibitor has direct access to the enzyme. In a cell-based assay, the inhibitor must first cross the cell membrane and accumulate to a sufficient intracellular concentration to inhibit ALKBH5. These factors can significantly increase the required incubation time to observe maximum inhibition in a cellular context.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 value / Low Inhibition | Incubation time is too short. | Perform a time-course experiment to determine the point of maximal inhibition. Increase the pre-incubation time of this compound with ALKBH5 before adding the substrate. |
| This compound degradation. | Prepare fresh stock solutions of this compound. Minimize the number of freeze-thaw cycles. | |
| Issues with ALKBH5 enzyme activity. | Ensure the enzyme is active and used at an appropriate concentration. Include a positive control inhibitor if available. | |
| Inconsistent results between experiments | Variation in incubation time. | Strictly adhere to the determined optimal incubation time for all subsequent experiments. Use a precise timer. |
| Cell confluence or passage number (cell-based assays). | Maintain consistent cell culture conditions, including seeding density and passage number. | |
| Cell death observed at longer incubation times | Cytotoxicity of this compound. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition assay to distinguish between specific inhibition and general toxicity. Consider reducing the incubation time or inhibitor concentration. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for this compound in a Biochemical Assay
This protocol is designed to determine the optimal incubation time of this compound with purified ALKBH5 enzyme.
Materials:
-
Purified, active ALKBH5 enzyme
-
This compound
-
ALKBH5 assay buffer (e.g., 50 mM HEPES, pH 7.2, 150 µM (NH4)2Fe(SO4)2, 2 mM L-ascorbic acid)[4]
-
m6A-containing substrate (e.g., m6A-ssRNA or m6A-ssDNA)[4]
-
α-ketoglutarate (α-KG)[4]
-
Quenching solution (e.g., heating at 96°C)[4]
-
Detection system (e.g., HPLC-based method or a commercial ALKBH5 assay kit)[4][5]
Procedure:
-
Prepare a concentration series of this compound: Serially dilute this compound in the assay buffer to achieve a range of concentrations (e.g., from 0.1x to 10x the expected IC50). Include a vehicle control (e.g., DMSO).
-
Set up time-point reactions: For each this compound concentration and a no-inhibitor control, prepare multiple reaction tubes or wells.
-
Pre-incubation of this compound with ALKBH5: Add ALKBH5 enzyme to each reaction tube/well containing the different concentrations of this compound.
-
Incubate for varying durations: Incubate the enzyme-inhibitor mixtures at the desired temperature (e.g., 24°C or 37°C) for a range of time points (e.g., 0, 15, 30, 60, 120, 180, 240 minutes).
-
Initiate the demethylation reaction: At each time point, add the m6A-containing substrate and α-KG to start the reaction. Incubate for a fixed, short period (e.g., 30-60 minutes) that falls within the linear range of the enzymatic reaction.
-
Quench the reaction: Stop the reaction using a suitable method, such as heating.[4]
-
Quantify demethylation: Analyze the samples to determine the extent of demethylation.
-
Data analysis: For each pre-incubation time point, plot the percentage of inhibition against the this compound concentration to determine the IC50 value. The optimal incubation time is the point at which the IC50 value no longer significantly decreases with longer incubation.
Data Presentation
Table 1: Hypothetical Time-Dependent IC50 Values for this compound against ALKBH5
| Pre-incubation Time (minutes) | IC50 (µM) |
| 15 | 2.5 |
| 30 | 1.2 |
| 60 | 0.75 |
| 120 | 0.52 |
| 180 | 0.49 |
| 240 | 0.50 |
In this hypothetical example, the optimal incubation time would be approximately 180 minutes, as the IC50 value has stabilized.
Visualizations
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structures of the Human RNA Demethylase Alkbh5 Reveal Basis for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
dealing with DDO-02267 cytotoxicity in sensitive cell lines
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ALKBH5 inhibitor, DDO-02267. The focus is on identifying and mitigating cytotoxicity in sensitive cell lines to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, lysine-targeting covalent inhibitor of ALKBH5, an N6-methyladenosine (m6A) RNA demethylase.[1][2] It works by specifically binding to the Lys132 residue within the ALKBH5 protein.[1][3] This inhibition leads to an increase in global m6A levels in mRNA, which in turn affects the expression of downstream targets. One key pathway affected is the ALKBH5-AXL signaling axis, particularly in acute myeloid leukemia (AML) cells.[1][3] By modulating RNA epigenetics, this compound can influence tumor cell growth and migration.[1]
Q2: Why are some of my cell lines highly sensitive to this compound, showing significant cytotoxicity?
A2: The sensitivity of cancer cell lines to this compound can vary significantly. Studies have shown that some leukemia cell lines, such as HL-60, CCRF-CEM, and K562, are sensitive to its anti-proliferative effects, while others, like the Jurkat leukemia line and the glioblastoma line A-172, are not.[4] This cell-type-selective cytotoxicity can be attributed to several factors:
-
Dependence on the ALKBH5 Pathway: Cells that are highly dependent on ALKBH5-mediated m6A demethylation for their survival and proliferation will be more sensitive to inhibition.
-
Expression Levels of ALKBH5: Higher endogenous expression of ALKBH5 could make cells more susceptible to the inhibitor.
-
Off-Target Effects: At higher concentrations, this compound might engage with other cellular targets, leading to toxicity in some cell lines but not others.[5]
-
Metabolic Differences: Cell lines may metabolize the compound differently, potentially leading to the accumulation of toxic byproducts in sensitive lines.[6]
Q3: What are the common initial signs of cytotoxicity versus the desired anti-proliferative effect?
A3: It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.
-
Desired Anti-proliferative Effect: This is typically characterized by a dose-dependent decrease in cell growth, proliferation, or colony formation over a specific time course. It may involve cell cycle arrest or apoptosis induction through the intended pathway.
-
General Cytotoxicity: This often manifests as rapid, widespread cell death, even at low concentrations or short incubation times. Visual indicators include cell rounding, detachment from the culture plate, membrane blebbing, and the presence of significant cellular debris. This can suggest off-target effects, solvent toxicity, or that the concentration is too high for the specific cell line.[6]
Troubleshooting Guide
Problem: I am observing high levels of unexpected cell death in my this compound treated cultures.
This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity.
Step 1: Verify Inhibitor and Reagent Quality
Q: How can I be sure my this compound stock is viable? A: Compound integrity is the foundation of any experiment.[7]
-
Source: Ensure the inhibitor was purchased from a reputable supplier.
-
Storage: this compound should be stored as a powder at -20°C for the long term and as a stock solution (e.g., in DMSO) in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Solution Preparation: A color change or precipitation in your stock solution upon thawing can indicate degradation or solubility issues.[7] Always vortex gently to ensure the compound is fully dissolved before diluting into your culture medium.
Step 2: Optimize Inhibitor Concentration and Exposure Time
Q: What is the best way to find a non-toxic working concentration for my sensitive cell line? A: The optimal concentration should be empirically determined for each cell line. Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[6][8]
-
Action: Perform a dose-response experiment. Test a wide range of this compound concentrations, starting well below the reported IC50 values (e.g., from 0.01 µM to 50 µM).[6]
-
Action: Conduct a time-course experiment. Excessive incubation times can lead to cumulative toxicity.[6] Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to find the minimum time required to observe the desired on-target effect.
Step 3: Rule Out Solvent Toxicity
Q: Could the solvent (e.g., DMSO) be causing the cell death? A: Yes, solvents can be toxic to cells, and some cell lines are more sensitive than others.[6]
-
Action: Run a "vehicle-only" control. This control group should be treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment.
-
Best Practice: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.[6] If your stock concentration requires a higher final DMSO percentage, you may need to prepare a more concentrated stock solution.
Step 4: Investigate Potential Off-Target Effects
Q: How can I determine if the cytotoxicity is due to an off-target effect of this compound? A: Unintended interactions with other cellular proteins are a common cause of unexpected phenotypes.[5]
-
Action: Use Orthogonal Validation. If available, use a structurally different inhibitor of ALKBH5. If the second inhibitor reproduces the desired phenotype without the same degree of cytotoxicity, it suggests the toxicity of this compound may be due to off-target effects.[5]
-
Action: Genetic Validation. Use techniques like siRNA or CRISPR to knock down ALKBH5. The resulting phenotype should mimic the on-target effect of this compound. A discrepancy between the genetic and pharmacological approach points towards potential off-target activity of the inhibitor.[9]
Data Presentation
Table 1: Reported Anti-proliferative Activity of this compound in Various Cancer Cell Lines This table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound, highlighting its selective efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity Level | Reference |
| HL-60 | Leukemia | 1.38 | Sensitive | [4] |
| CCRF-CEM | Leukemia | ~5 | Sensitive | [4] |
| K562 | Leukemia | 16.5 | Sensitive | [4] |
| Jurkat | Leukemia | Negligible | Resistant | [4] |
| A-172 | Glioblastoma | Negligible | Resistant | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
Objective: To determine the precise concentration range of this compound that inhibits cell proliferation without causing widespread, non-specific cytotoxicity in a sensitive cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow them to adhere and recover overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a series of 2x working concentrations by performing serial dilutions in complete culture medium. A recommended 10-point concentration range could span from 100 µM down to 0.01 µM.
-
Controls:
-
Vehicle Control: Prepare a solution containing the same concentration of DMSO as your highest this compound concentration.
-
Untreated Control: Include wells with cells in medium only.
-
Positive Control: If available, use a known cytotoxic agent to ensure the assay is working correctly.
-
-
Inhibitor Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Assay (Resazurin Method): a. Prepare a 0.15 mg/mL solution of Resazurin in PBS and filter-sterilize. b. Add 20 µL of the Resazurin solution to each well. c. Incubate for 2-4 hours, or until a significant color change is observed in the untreated control wells. d. Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the cell viability (%) against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value. The ideal concentration for further experiments will be at or slightly above the IC50, within the range that does not cause a sudden drop-off in viability.
Visualizations
Caption: this compound inhibits ALKBH5, increasing m6A levels and affecting the AXL signaling axis.
Caption: Troubleshooting workflow for addressing unexpected this compound cytotoxicity.
Caption: Experimental workflow for a dose-response cytotoxicity assay.
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Covalent Inhibitor DDO-02267 Washout Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing washout experiments with the covalent inhibitor DDO-02267. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a washout experiment for a covalent inhibitor like this compound?
A1: A washout experiment is crucial for confirming the mechanism of action of a covalent inhibitor. By removing the unbound inhibitor from the experimental system, a washout experiment can demonstrate that the inhibitor's effects are sustained, which is a hallmark of covalent binding. This helps to distinguish between a true covalent modification of the target protein and non-covalent, reversible inhibition. Cellular phenotypes that persist after inhibitor washout are likely due to the irreversible inactivation of the target, while effects that disappear suggest reversible inhibition of off-target molecules.[1]
Q2: this compound targets a lysine (B10760008) residue. Are there specific considerations for washout experiments with lysine-targeting covalent inhibitors?
A2: Yes, targeting lysine residues presents unique challenges. The high pKa of the lysine side chain's ε-amino group means it is mostly protonated at physiological pH, which can affect its nucleophilicity. Therefore, confirming covalent engagement is critical. In addition to standard washout protocols, techniques like mass spectrometry can be employed to directly observe the covalent adduct on the target protein, ALKBH5.
Q3: How can I quantify the engagement of this compound with its target, ALKBH5, after a washout experiment?
A3: Quantitative mass spectrometry is a powerful technique to assess target occupancy.[2] This method can precisely measure the amount of ALKBH5 that is covalently bound to this compound compared to the unbound protein. Another common method is Western blotting to assess the levels of downstream signaling molecules. For example, since this compound targets the ALKBH5-AXL signaling axis, you can measure the phosphorylation status of AXL or other downstream effectors before and after washout.[3]
Q4: What are some potential pitfalls or common issues to look out for during a washout experiment?
A4: Common issues include incomplete removal of the unbound inhibitor, leading to a false interpretation of sustained inhibition. To mitigate this, thorough and repeated washing steps are essential. Another consideration is the potential for rapid re-synthesis of the target protein, which could mask the effect of irreversible inhibition, particularly if the endpoint is measured long after the washout. It is also important to include appropriate controls, such as a non-covalent inhibitor or a vehicle-treated group, to ensure the observed effects are specific to the covalent inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No sustained inhibition after washout. | Incomplete covalent bond formation: The incubation time with this compound may have been too short. | Increase the pre-incubation time with this compound to allow for sufficient covalent modification of ALKBH5. |
| Rapid protein turnover: The target protein, ALKBH5, may be rapidly synthesized by the cells, replenishing the inhibited pool. | Perform a time-course experiment to assess the rate of ALKBH5 re-synthesis. Consider using a protein synthesis inhibitor like cycloheximide (B1669411) as a control to confirm this. | |
| Ineffective concentration of this compound: The concentration used may be too low to achieve significant target occupancy. | Perform a dose-response experiment to determine the optimal concentration of this compound for achieving maximal inhibition. | |
| High background signal in downstream assays. | Incomplete washout: Residual unbound this compound may be causing off-target effects. | Increase the number and volume of washes. Use a larger volume of fresh, inhibitor-free media for each wash step. |
| Non-specific binding: this compound may be interacting non-covalently with other cellular components. | Include a non-covalent analog of this compound as a control to differentiate between covalent and non-covalent off-target effects. | |
| Cell death or toxicity observed after treatment. | High concentration of this compound: The inhibitor concentration may be cytotoxic. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and use a sub-toxic concentration for your washout experiment. |
| Off-target effects: this compound may be covalently modifying other essential proteins. | Use proteomic profiling techniques to identify potential off-targets of this compound. |
Experimental Protocols
Protocol 1: Cell-Based Washout Experiment for this compound
This protocol is designed to assess the sustained inhibition of the ALKBH5-AXL signaling pathway in acute myeloid leukemia (AML) cells following treatment with this compound and subsequent washout.
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Non-covalent inhibitor control (optional)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-ALKBH5, anti-phospho-AXL, anti-AXL, anti-GAPDH)
Procedure:
-
Cell Seeding: Seed AML cells at a density that will allow for logarithmic growth throughout the experiment.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO) and an optional non-covalent inhibitor control. Incubate for a predetermined time (e.g., 2-4 hours) to allow for covalent bond formation.
-
Washout:
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant containing the inhibitor.
-
Resuspend the cell pellet in a large volume of pre-warmed, fresh, inhibitor-free complete medium.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of the unbound inhibitor.
-
-
Recovery: After the final wash, resuspend the cells in fresh, inhibitor-free medium and culture for various time points (e.g., 0, 4, 8, 24 hours).
-
Cell Lysis: At each time point, harvest the cells, wash with cold PBS, and lyse the cells using lysis buffer.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-AXL, total AXL, ALKBH5, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AXL signal to the total AXL signal and the ALKBH5 signal to the loading control. Compare the levels of p-AXL and ALKBH5 across the different time points and treatment groups.
Protocol 2: Quantitative Mass Spectrometry for Target Occupancy
This protocol provides a method for directly measuring the percentage of ALKBH5 that is covalently modified by this compound.
Procedure:
-
Sample Preparation: Prepare cell lysates from the washout experiment as described in Protocol 1.
-
Protein Digestion: Denature, reduce, and alkylate the proteins in the lysate, followed by digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the peptide fragment of ALKBH5 containing the lysine residue targeted by this compound.
-
Quantify the peak areas for both the unmodified peptide and the this compound-modified peptide.
-
Calculate the percent target occupancy using the following formula: % Occupancy = (Area of modified peptide) / (Area of modified peptide + Area of unmodified peptide) * 100
-
Data Presentation
Table 1: Western Blot Analysis of AXL Phosphorylation After this compound Washout
| Treatment | Time Post-Washout (hours) | Normalized p-AXL/Total AXL Ratio (Fold Change vs. DMSO) |
| DMSO (Vehicle) | 0 | 1.00 |
| 4 | 1.02 | |
| 8 | 0.98 | |
| 24 | 1.05 | |
| This compound (1 µM) | 0 | 0.15 |
| 4 | 0.20 | |
| 8 | 0.25 | |
| 24 | 0.45 | |
| Non-covalent Inhibitor | 0 | 0.18 |
| 4 | 0.85 | |
| 8 | 0.95 | |
| 24 | 1.01 |
Table 2: ALKBH5 Target Occupancy Measured by Mass Spectrometry
| Treatment | Time Post-Washout (hours) | ALKBH5 Occupancy (%) |
| This compound (1 µM) | 0 | 92 |
| 4 | 88 | |
| 8 | 85 | |
| 24 | 75 |
Visualizations
Caption: Workflow for a this compound washout experiment.
References
quality control measures for DDO-02267 experiments
This technical support center provides essential quality control measures, troubleshooting guides, and detailed protocols for researchers utilizing DDO-02267, a lysine-targeting covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5.[1] This guide is intended for researchers, scientists, and drug development professionals working to investigate the ALKBH5-AXL signaling axis and its role in diseases such as Acute Myeloid Leukemia (AML).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a salicylaldehyde-based small molecule that acts as a covalent inhibitor of ALKBH5.[1] It specifically targets the lysine (B10760008) residue Lys132 within the ALKBH5 active site, forming an irreversible bond.[1] This inactivation of ALKBH5 leads to an increase in m6A levels in mRNA and affects the ALKBH5-AXL signaling pathway in AML cells.[1]
Q2: What are the critical quality control steps before starting an experiment with this compound? A2: Before beginning, ensure the following:
-
Compound Purity and Integrity: Verify the purity of your this compound stock via methods like HPLC-MS. Prepare fresh dilutions from a concentrated stock in a suitable solvent (e.g., DMSO) for each experiment to avoid degradation.[3]
-
Cell Line Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.
-
Mycoplasma Contamination: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.[4]
Q3: How should I determine the optimal concentration of this compound for my cell-based assays? A3: The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is recommended. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration). For downstream assays, it's common to use concentrations around the IC50 and at least one concentration above and below this value.
Q4: What are the recommended positive and negative controls for a Western blot experiment analyzing the ALKBH5-AXL axis? A4:
-
Positive Control: A cell lysate from a cell line known to express ALKBH5 and AXL.
-
Negative Control: A lysate from a cell line with known low or no expression of the target proteins.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
No Primary Antibody Control: Incubating a lane with only the secondary antibody to check for non-specific binding.
Troubleshooting Guides
This section addresses common issues encountered during key experiments with this compound.
Troubleshooting: In Vitro ALKBH5 Enzyme Inhibition Assay
| Problem ID | Issue Observed | Potential Causes | Recommended Solutions |
| IEA-01 | High Variability in IC50 Values | 1. Instability of this compound in assay buffer. 2. Inconsistent pre-incubation times. 3. Enzyme concentration is too high, leading to tight binding effects.[5] | 1. Prepare fresh inhibitor dilutions for each experiment. 2. Strictly adhere to a consistent pre-incubation time for the enzyme and inhibitor.[6] 3. Perform an enzyme titration to determine the lowest concentration that provides a robust signal.[5] |
| IEA-02 | No Inhibition Observed | 1. Inactive this compound due to improper storage or degradation. 2. Inactive ALKBH5 enzyme. 3. Assay conditions (pH, temperature) are not optimal. | 1. Use a fresh aliquot of this compound. 2. Test enzyme activity with a known control substrate/inhibitor. 3. Verify that assay buffer pH and temperature are within the enzyme's optimal range.[6] |
| IEA-03 | IC50 Value is Time-Dependent | This is expected for covalent inhibitors. The IC50 will decrease with longer pre-incubation times as more enzyme becomes irreversibly bound.[7][8] | This is not an error but a characteristic of the mechanism. Report IC50 values with the corresponding pre-incubation time. To fully characterize the inhibitor, determine the kinetic parameters kinact and KI.[8] |
Troubleshooting: Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
| Problem ID | Issue Observed | Potential Causes | Recommended Solutions |
| CVA-01 | High Variability Between Replicate Wells | 1. Uneven cell seeding.[3] 2. Edge effects due to evaporation in outer wells.[9] 3. Pipetting errors during reagent addition.[9] | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outermost wells of the plate; fill them with sterile media or PBS instead.[9] 3. Use calibrated pipettes and practice consistent pipetting technique. |
| CVA-02 | No Effect of this compound on Cell Viability | 1. The cell line may not depend on the ALKBH5-AXL pathway for survival. 2. Incubation time is too short. 3. This compound is not cell-permeable or is rapidly effluxed. | 1. Confirm ALKBH5 and AXL expression in your cell line via Western blot or qPCR. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours).[3] 3. Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA). |
| CVA-03 | Compound Precipitation in Media | This compound has poor solubility in aqueous culture medium at the tested concentration. | 1. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[3] 2. Prepare a more concentrated stock solution to minimize the volume added to the media. Vortex thoroughly before final dilution.[3] |
Troubleshooting: Cellular Thermal Shift Assay (CETSA)
| Problem ID | Issue Observed | Potential Causes | Recommended Solutions |
| CETSA-01 | No Thermal Shift Observed with this compound | 1. Inhibitor concentration is too low to cause a detectable shift. 2. Incorrect heating temperature range or duration.[10] 3. The covalent bond does not significantly alter the thermal stability of ALKBH5. | 1. Test a higher concentration of this compound. 2. Optimize the heat challenge by testing a wider range of temperatures to establish the protein's melting curve accurately.[10] 3. CETSA may not be the ideal method for this specific target/compound interaction. Consider orthogonal methods like an in-cell Western blot to confirm target engagement. |
| CETSA-02 | Weak or No ALKBH5 Signal in Western Blot | 1. Low endogenous expression of ALKBH5 in the chosen cell line. 2. Inefficient antibody. 3. Insufficient protein loading.[10] | 1. Use a cell line with higher ALKBH5 expression or an overexpression system.[10] 2. Test and validate different primary antibodies.[10] 3. Increase the amount of protein loaded onto the gel. |
| CETSA-03 | Inconsistent Results Between Replicates | 1. Temperature variations across the heating block or thermal cycler.[10] 2. Inaccurate pipetting of cell lysate.[10] 3. Inconsistent timing from heat challenge to lysis/sample processing. | 1. Use a thermal cycler with good temperature uniformity.[10] 2. Ensure careful and consistent sample handling. 3. Standardize all steps of the protocol to minimize variability. |
Experimental Protocols
Protocol 1: In Vitro ALKBH5 Covalent Inhibition Assay
This protocol is designed to determine the time-dependent IC50 of this compound.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Prepare a 2X solution of recombinant human ALKBH5 enzyme in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a 2X solution of the m6A-containing substrate.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of 2X inhibitor solution or vehicle (DMSO in assay buffer) to appropriate wells.
-
Add 50 µL of 2X ALKBH5 enzyme solution to all wells to initiate the pre-incubation.
-
Incubate the plate for a defined period (e.g., 30, 60, 120 minutes) at room temperature. This step allows for the covalent bond to form.
-
Initiate the demethylation reaction by adding 100 µL of 2X substrate solution.
-
Measure the reaction progress at regular intervals using a suitable detection method (e.g., fluorescence, luminescence) on a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each pre-incubation time point.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound engages with ALKBH5 inside intact cells.
-
Cell Treatment:
-
Culture AML cells (e.g., MOLM-13, MV4-11) to ~80% confluency.
-
Treat cells with either this compound (at a concentration of ~10-100x the cell-based IC50) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) in serum-free media.
-
-
Heat Challenge:
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11] Include an unheated control (4°C).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting with an antibody specific for ALKBH5. Also probe for a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for ALKBH5 at each temperature for both vehicle- and this compound-treated samples.
-
Normalize the intensity of each band to the unheated control (4°C).
-
Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates target stabilization and engagement.[10]
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the biochemical and cellular characterization of the covalent inhibitor this compound.
ALKBH5-AXL Signaling Pathway in AML
Caption: The KDM4C-ALKBH5-AXL signaling axis in AML and the inhibitory action of this compound.[2][12][13]
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukemogenic Chromatin Alterations Promote AML Leukemia Stem Cells via a KDM4C-ALKBH5-AXL Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. researchgate.net [researchgate.net]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of DDO-02267 on ALKBH5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the inhibitory effect of DDO-02267 on ALKBH5, a critical N6-methyladenosine (m6A) demethylase implicated in various diseases, including cancer. We present a comparative analysis of this compound with other known ALKBH5 inhibitors, detailed experimental protocols for key validation assays, and visual workflows to facilitate experimental design.
This compound: A Covalent Inhibitor of ALKBH5
This compound is a selective and lysine-targeting covalent inhibitor of ALKBH5.[1] It demonstrates its inhibitory action by specifically targeting the Lys132 residue within the ALKBH5 protein.[2][3] This interaction leads to an increase in cellular m6A levels and affects the ALKBH5-AXL signaling axis, which is particularly relevant in acute myeloid leukemia (AML) cells.[1][2][3]
Comparative Analysis of ALKBH5 Inhibitors
The following table summarizes the in vitro potency of this compound and other reported small molecule inhibitors of ALKBH5. This data provides a basis for selecting appropriate control compounds and for contextualizing the efficacy of this compound.
| Inhibitor | IC50 (μM) | Mechanism of Action / Target | Reference |
| This compound | 0.49 | Covalent, Lysine-targeting | [1] |
| Compound 3 | 0.84 | Not specified | [4][5][6] |
| Compound 6 | 1.79 | Not specified | [4][5][6] |
| TD19 | 3.2 - 10.1 (mutants) | Covalent, Cysteine-targeting | [7] |
| Amiloride analogue 25a | 1.98 | Not specified | [8] |
| Rhein analog 25c-2 | 7.13 | Not specified | [8] |
| Compound 25e-3 | 1.24 | Not specified | [8] |
| N-oxalylglycine (NOG) | 25.85 | 2OG analogue | [8] |
| Succinate | 30.00 | 2OG analogue | [8] |
| 2,4-pyridinedicarboxylate (2,4-PDCA) | 347.2 | 2OG analogue | [8] |
| Citrate | 488 | 2OG analogue | [8] |
Key Experimental Protocols for Validation
To rigorously validate the inhibitory effect of this compound on ALKBH5, a combination of in vitro and cellular assays is recommended.
In Vitro ALKBH5 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the demethylase activity of recombinant ALKBH5.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ALKBH5 protein (e.g., 4 µM), a methylated RNA substrate (e.g., a 5-mer ssRNA with the sequence 5′-GGm6ACU-3′ at 80 µM), co-factors (300 µM 2-oxoglutarate, 2 mM L-ascorbate, 150 µM diammonium Fe(II) sulfate), and varying concentrations of this compound or a vehicle control (e.g., DMSO) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5).[9]
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 5 minutes).[9]
-
Quenching: Stop the reaction by adding an equal volume of 20% (v/v) formic acid.[9]
-
Analysis: Analyze the reaction products using MALDI-TOF mass spectrometry to quantify the demethylated and remaining methylated RNA substrate.[9]
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with ALKBH5 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., a relevant cancer cell line) with this compound or a vehicle control for a specific duration.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble ALKBH5 in each sample using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble ALKBH5 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Quantification of Global m6A Levels
Inhibition of ALKBH5 by this compound is expected to lead to an increase in the overall level of m6A in cellular RNA.
m6A Dot Blot Assay (Semi-Quantitative):
-
RNA Isolation: Isolate total RNA or mRNA from cells treated with this compound or a vehicle control.
-
RNA Spotting: Spot serial dilutions of the RNA samples onto a nylon membrane.
-
Immunoblotting: Crosslink the RNA to the membrane and perform immunoblotting using an anti-m6A antibody.
-
Detection: Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Analysis: Quantify the dot intensity to assess the relative changes in global m6A levels. Methylene blue staining can be used as a loading control.
m6A ELISA Assay (Quantitative):
-
RNA Coating: Coat a microplate with purified mRNA from treated and control cells.
-
Antibody Incubation: Incubate the wells with a primary anti-m6A antibody, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Signal Development: Add a substrate to develop a colorimetric signal.
-
Measurement: Measure the absorbance using a plate reader.
-
Analysis: Quantify the relative m6A levels based on the absorbance readings, often normalized to the amount of input RNA.
Western Blotting for ALKBH5-AXL Signaling Pathway
This compound has been shown to target the ALKBH5-AXL signaling axis.[1][2][3] Western blotting can be used to assess the impact of this compound on the protein levels of key components in this pathway.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against ALKBH5, AXL, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on protein expression.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding and execution of these validation studies, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating this compound's inhibitory effect on ALKBH5.
References
- 1. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Structure of human RNA N6-methyladenine demethylase ALKBH5 provides insights into its mechanisms of nucleic acid recognition and demethylation - PMC [pmc.ncbi.nlm.nih.gov]
DDO-02267: A Comparative Analysis of Selectivity for ALKBH5 Over FTO
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of the compound DDO-02267 against two key N6-methyladenosine (m6A) RNA demethylases, ALKBH5 and FTO. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of selective ALKBH5 inhibition.
Executive Summary
This compound is a selective and lysine-targeting covalent inhibitor of ALKBH5.[1] Experimental data demonstrates that this compound exhibits significantly greater potency against ALKBH5 compared to FTO, highlighting its potential as a selective chemical probe and a starting point for the development of targeted therapeutics. This guide summarizes the available quantitative data, details the experimental methodologies for assessing inhibitor activity, and provides visual representations of the relevant biological pathways.
Quantitative Data Summary
The inhibitory potency of this compound against ALKBH5 and FTO is summarized in the table below. The data clearly indicates a strong preferential inhibition of ALKBH5.
| Enzyme | This compound IC50 (μM) | Selectivity (FTO IC50 / ALKBH5 IC50) |
| ALKBH5 | 0.49[1] | ~29-fold |
| FTO | 14.16[1] | |
| ALKBH3 | 11.71[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are generalized protocols for in vitro demethylation assays to determine the IC50 values of inhibitors against ALKBH5 and FTO. The specific experimental conditions used to generate the IC50 values for this compound in the primary literature may vary.
ALKBH5 In Vitro Demethylation Assay
This protocol is based on a typical fluorescence polarization (FP) assay.
1. Reagents and Materials:
-
Recombinant human ALKBH5 protein
-
FAM-labeled ssRNA oligo containing a single m6A site (e.g., 5'-FAM-GG(m6A)CU-3')
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 2 mM L-ascorbic acid, 1 mM α-ketoglutarate, 100 μM (NH4)2Fe(SO4)2·6H2O, 0.01% Tween-20)
-
This compound (or other test inhibitors)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
2. Experimental Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant ALKBH5 to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells containing ALKBH5 and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the FAM-labeled m6A-containing ssRNA substrate to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
FTO In Vitro Demethylation Assay
This protocol is based on a typical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) screen.
1. Reagents and Materials:
-
Recombinant human FTO protein
-
Biotinylated ssRNA oligo containing a single m6A site (e.g., 5'-Biotin-GG(m6A)CU-3')
-
Anti-m6A antibody
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.2, 0.1% BSA, 0.01% Tween-20)
-
Reaction Buffer: (e.g., 50 mM HEPES, pH 7.2, 2 mM L-ascorbic acid, 300 μM α-ketoglutarate, 75 μM (NH4)2Fe(SO4)2·6H2O)
-
This compound (or other test inhibitors)
-
384-well white plates
-
AlphaScreen-compatible plate reader
2. Experimental Procedure:
-
Add a fixed concentration of the biotinylated m6A RNA substrate and recombinant FTO protein to the wells of a 384-well plate.
-
Add a serial dilution of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the reaction buffer components (L-ascorbic acid, α-ketoglutarate, and (NH4)2Fe(SO4)2·6H2O).
-
Incubate the reaction mixture at room temperature for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA and the anti-m6A antibody.
-
Add the AlphaLISA Acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated Donor beads and perform a final incubation in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC50 value is determined by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving ALKBH5 and FTO, as well as a generalized workflow for evaluating inhibitor selectivity.
Figure 1: Simplified ALKBH5-AXL signaling pathway targeted by this compound.
Figure 2: Overview of FTO's role in regulating signaling pathways.
Figure 3: Experimental workflow for determining inhibitor selectivity.
References
A Comparative Guide to ALKBH5 Inhibitors: DDO-02267 Versus TD19
For Researchers, Scientists, and Drug Development Professionals
The reversible N6-methyladenosine (m6A) modification of mRNA, regulated by methyltransferases and demethylases, has emerged as a critical player in gene expression and cellular fate. The m6A demethylase ALKBH5 is a key "eraser" in this process and has been identified as a promising therapeutic target in various diseases, particularly in cancer. This guide provides a detailed comparison of two notable covalent inhibitors of ALKBH5: DDO-02267 and TD19, summarizing their biochemical and cellular activities based on available experimental data.
At a Glance: Key Quantitative Data
| Parameter | This compound | TD19 |
| Mechanism of Action | Covalent Inhibitor | Covalent Inhibitor |
| Binding Site | Lys132 | C100 and C267 |
| Biochemical IC50 | 0.49 µM[1] | 1.5-3 µM[2] |
| Selectivity | Selective for ALKBH5[3][4] | Selective over FTO and ALKBH3[2] |
| Cellular IC50 (AML) | Not explicitly reported | MOLM13: 9.5 µM, NB4: 15.1 µM[5] |
| Cellular IC50 (Glioblastoma) | Not explicitly reported | U87: 7.2 µM, A172: 22.3 µM[5] |
Mechanism of Action and Biochemical Profile
Both this compound and TD19 are covalent inhibitors that achieve their potency and selectivity by forming a stable bond with specific residues within the ALKBH5 active site. However, their molecular targets and reported biochemical potencies differ.
This compound is a salicylaldehyde-based compound designed to target a lysine (B10760008) residue.[3] It specifically forms a covalent bond with Lys132 of ALKBH5, a residue that is not conserved among other ALKB family members, contributing to its selectivity.[3][4] In biochemical assays, this compound exhibits a potent inhibitory concentration (IC50) of 0.49 µM .[1]
TD19 , on the other hand, employs a targeted covalent inhibition strategy to modify cysteine residues.[6][7] It irreversibly binds to C100 and C267 in the vicinity of the ALKBH5 catalytic center.[2][7] This modification prevents the binding of m6A-containing RNA to the enzyme.[2][8] TD19 demonstrates high selectivity for ALKBH5, with no significant inhibition of FTO and ALKBH3 even at concentrations up to 100 µM.[2] Its biochemical IC50 is reported to be in the range of 1.5-3 µM .[2]
Cellular Activity and Therapeutic Potential
Both inhibitors have demonstrated anti-cancer efficacy in preclinical studies, particularly in acute myeloid leukemia (AML) and glioblastoma.
This compound has been shown to increase global m6A levels in AML cells and specifically targets the ALKBH5-AXL signaling axis .[3][4] The AXL receptor tyrosine kinase is a key driver of cancer progression and therapy resistance. By inhibiting ALKBH5, this compound is proposed to destabilize AXL mRNA, leading to reduced AXL expression and downstream signaling, thereby impeding AML cell survival and proliferation.
TD19 has shown promising anti-cancer effects in both AML and glioblastoma cell lines.[2][8] It exhibits dose-dependent inhibition of cell viability with IC50 values of 9.5 µM in MOLM13 cells and 7.2 µM in U87 glioblastoma cells .[2] The inhibition of ALKBH5 by TD19 leads to an increase in cellular m6A levels, which can alter the expression of oncogenes and tumor suppressor genes, ultimately inducing apoptosis and inhibiting cancer cell growth.[8]
Signaling Pathway: The ALKBH5-AXL Axis in AML
The ALKBH5-AXL signaling pathway plays a crucial role in the survival and self-renewal of leukemia stem cells (LSCs) in AML. Understanding this pathway provides context for the mechanism of action of ALKBH5 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of ALKBH5 inhibitors.
ALKBH5 Enzymatic Assay (m6A Demethylation)
This assay quantifies the ability of an inhibitor to block the demethylase activity of ALKBH5 on an m6A-containing RNA substrate.
Workflow:
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Post-translational modification of RNA m6A demethylase ALKBH5 regulates ROS-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for DDO-02267 Treatment in m6A Studies
This guide provides a comprehensive comparison of DDO-02267, a selective and covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, with other alternative inhibitors. It includes detailed experimental protocols for essential control experiments to ensure the rigor and reproducibility of research findings in the field of m6A epitranscriptomics.
Understanding this compound and the Importance of Controls
This compound is a valuable tool for elucidating the biological functions of ALKBH5, an enzyme implicated in various physiological and pathological processes, including cancer.[1][2] It acts as a lysine-targeting covalent inhibitor of ALKBH5 with an IC50 of 0.49 μM, leading to increased cellular m6A levels by targeting the ALKBH5-AXL signaling axis.[3] To accurately interpret the effects of this compound, it is crucial to perform a series of well-designed control experiments. These controls help to distinguish the specific effects of ALKBH5 inhibition from off-target effects or experimental artifacts.
This guide outlines the necessary negative and positive controls, compares this compound with other known ALKBH5 inhibitors, and provides detailed protocols for key validation assays.
Comparison of ALKBH5 Inhibitors
The selection of an appropriate inhibitor is critical for any study. The following table summarizes the properties of this compound and other commercially available ALKBH5 inhibitors.
| Inhibitor | Mechanism of Action | Target Residue(s) | IC50 (μM) | Notes |
| This compound | Covalent | Lys132 | 0.49 | Selective and lysine-targeting.[3] |
| TD19 | Covalent | C100, C267 | Not specified | Selectively inhibits ALKBH5 over FTO.[4] |
| 20m | Competitive | Not specified | 0.021 | Potent, selective, and cell-active.[5][6] |
| ALK-04 | Not specified | Not specified | Not specified | Improves efficacy of cancer immunotherapy in melanoma models. |
| Ena15 | Non-competitive | Not specified | Not specified | Suppresses glioblastoma growth.[7] |
| Ena21 | Competitive | Not specified | Not specified | Suppresses glioblastoma growth.[7] |
| MV1035 | Not specified | Not specified | Micromolar range | Reduces glioblastoma cell migration and invasiveness.[5] |
| IOX1 | Broad-spectrum 2-OG oxygenase inhibitor | Not specified | Not specified | Also inhibits other 2-oxoglutarate-dependent dioxygenases. |
Essential Control Experiments for this compound Treatment
To validate the specificity and on-target effects of this compound, a series of control experiments are indispensable.
Negative Controls
Negative controls are essential to demonstrate that the observed effects are due to the specific inhibition of ALKBH5 and not to off-target effects of the compound.
-
Catalytically Dead ALKBH5: A key negative control is the use of cells expressing a catalytically inactive mutant of ALKBH5, such as the H204A mutant.[8][9] This mutant is unable to demethylate m6A, and therefore, should not be affected by this compound treatment. Comparing the effects of this compound in cells with wild-type ALKBH5 versus the catalytically dead mutant can effectively isolate the on-target effects.
-
ALKBH5 Knockdown/Knockout Cells: Utilizing cells in which ALKBH5 expression has been silenced (e.g., via siRNA or shRNA) or knocked out (e.g., via CRISPR-Cas9) provides a genetic control.[10][11] The phenotype of ALKBH5 knockdown/knockout cells should mimic the effects of this compound treatment. Furthermore, this compound should have minimal or no effect in these cells, as its target is absent.
-
Inactive Structural Analog: While a commercially available, inactive structural analog of this compound is not readily documented, researchers can synthesize or obtain a closely related molecule that lacks the reactive group responsible for covalent binding to Lys132. This control would help to rule out effects caused by the core scaffold of the molecule.
Positive Controls
Positive controls are necessary to ensure that the experimental systems and assays are functioning correctly.
-
Known ALKBH5 Substrate: In in vitro demethylase assays, a known m6A-containing RNA substrate for ALKBH5 should be used to confirm the enzyme's activity before testing inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
m6A Quantification
a) m6A Dot Blot Assay
This semi-quantitative method provides a rapid assessment of global m6A levels.
-
RNA Isolation: Isolate total RNA from control and this compound-treated cells using a standard protocol (e.g., TRIzol).
-
mRNA Purification: Purify mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Quantification: Determine the concentration of the purified mRNA.
-
Denaturation: Denature 100-500 ng of mRNA in RNA fragmentation buffer at 95°C for 5 minutes, followed by immediate chilling on ice.
-
Membrane Spotting: Spot the denatured mRNA onto a nitrocellulose or nylon membrane and allow it to air dry.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and quantify the dot intensity using densitometry software. Methylene blue staining can be used as a loading control.
b) Methylated RNA Immunoprecipitation (MeRIP-qPCR)
This method allows for the quantification of m6A levels on specific transcripts.
-
RNA Fragmentation: Fragment 50-100 µg of total RNA to ~100-nucleotide fragments.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a control IgG overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Washing: Wash the beads to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
RNA Purification: Purify the eluted RNA and an input control sample.
-
Reverse Transcription and qPCR: Synthesize cDNA and perform qPCR using primers specific for the target gene and a negative control gene (e.g., GAPDH).[12] The enrichment of the target gene in the m6A-IP sample relative to the input is then calculated.
In Vitro ALKBH5 Demethylase Activity Assay
This assay directly measures the enzymatic activity of ALKBH5 and its inhibition by this compound.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ALKBH5, an m6A-containing oligonucleotide substrate, Fe(II), α-ketoglutarate, and ascorbic acid in a reaction buffer.[13]
-
Inhibitor Addition: Add this compound or a vehicle control (DMSO) to the reaction mixture and incubate.
-
Reaction Termination: Stop the reaction by adding EDTA or by heat inactivation.
-
Detection: The demethylation activity can be measured using various methods, including a formaldehyde (B43269) dehydrogenase-coupled fluorescence assay or an antibody-based assay that detects the remaining m6A.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an anti-ALKBH5 antibody.
-
Data Analysis: The binding of this compound to ALKBH5 will stabilize the protein, leading to a shift in its melting curve to a higher temperature. This thermal shift is indicative of target engagement.
Western Blotting for Downstream Signaling
This assay is used to assess the functional consequences of ALKBH5 inhibition on downstream signaling pathways.
-
Cell Lysis: Lyse control and this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the ALKBH5-AXL signaling pathway (e.g., phospho-AXL, total AXL, and downstream effectors like AKT and ERK).
-
Secondary Antibody Incubation: Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate.
Visualizing Workflows and Pathways
To further clarify the experimental design and biological context, the following diagrams are provided.
Caption: Logical workflow for control experiments in this compound studies.
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Demethylase ALKBH5 suppresses invasion of gastric cancer via PKMYT1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of the m6A demethylases FTO and ALKBH5 impairs growth and metastatic capacity through EMT phenotype change in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ALKBH5 modulates hematopoietic stem and progenitor cell energy metabolism through m6A modification-mediated RNA stability control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal Structures of the Human RNA Demethylase Alkbh5 Reveal Basis for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DDO-02267's Potency on the ALKBH5-AXL Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DDO-02267, a novel covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, and its effects on the ALKBH5-AXL signaling pathway. The information presented herein is supported by experimental data to validate its performance against other alternative inhibitors.
N6-methyladenosine (m6A) is a prevalent mRNA modification involved in various cellular processes, and its dysregulation is linked to the progression of several cancers.[1] ALKBH5, an m6A demethylase, plays a crucial role in this regulatory network.[1][2] The ALKBH5-AXL signaling axis has been identified as a key pathway in promoting tumor cell growth and migration, particularly in Acute Myeloid Leukemia (AML).[1] Therefore, inhibitors of ALKBH5, such as this compound, are valuable tools for both research and potential therapeutic development.
The ALKBH5-AXL Signaling Pathway
ALKBH5 removes the m6A modification from target mRNAs, influencing their stability and translation. In certain cancers, ALKBH5 targets the mRNA of AXL, a receptor tyrosine kinase. By removing m6A marks, ALKBH5 increases the stability of AXL mRNA, leading to its overexpression. This, in turn, activates downstream signaling pathways that promote cell proliferation, survival, and migration.
References
A Comparative Analysis of DDO-02267 and Other Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Covalent inhibitors have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. This guide provides a comparative analysis of DDO-02267, a novel lysine-targeting covalent inhibitor of the RNA demethylase ALKBH5, with other notable covalent inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of these important molecules.
Quantitative Comparison of Covalent Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of other covalent inhibitors targeting the same enzyme, ALKBH5, as well as other well-characterized protein targets like Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative Activity of ALKBH5 Covalent Inhibitors
| Inhibitor | Target Residue | Warhead | Biochemical IC50 (μM) | Cellular Potency (Cell Line) | Reference |
| This compound | Lys132 | Salicylaldehyde (B1680747) | 0.49 | Not specified | [1] |
| TD19 | Cys100, Cys267 | Not specified | 1.1 (after 60 min) | IC50: 9.5 μM (MOLM13), 7.2 μM (U87) | [2] |
| W23-1006 | Cys200 | Not specified | 3.848 | Not specified | [3] |
Table 2: Comparative Activity of Other Notable Covalent Inhibitors
| Inhibitor | Target Protein | Target Residue | Warhead | Biochemical IC50 (nM) | Cellular Potency (Cell Line) | Reference |
| Ibrutinib | BTK | Cys481 | Acrylamide (B121943) | ~0.5 | GI50: 8 nM (Ramos) | [4] |
| QL47 | BTK | Cys481 | Acrylamide | 7 | EC50: 475 nM (in-cell BTK autophosphorylation) | [4] |
| Afatinib | EGFR | Cys797 | Acrylamide | ~0.5 | IC50: 12 nM (A549) | [5] |
| Dacomitinib | EGFR | Cys797 | Acrylamide | ~0.4 | IC50: 6 nM (A549) | [5] |
| Neratinib | EGFR | Cys797 | Acrylamide | ~59 | Not specified | [5] |
Mechanism of Action and Signaling Pathways
This compound is a selective, lysine-targeting covalent inhibitor of ALKBH5.[1] ALKBH5 is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA).[6] This m6A modification plays a crucial role in regulating mRNA stability, translation, and splicing. By inhibiting ALKBH5, this compound leads to an increase in global m6A levels.[6] One of the key downstream effects of ALKBH5 inhibition by this compound is the modulation of the ALKBH5-AXL signaling axis in acute myeloid leukemia (AML) cells.[6] AXL is a receptor tyrosine kinase implicated in cell survival, proliferation, and migration.
Figure 1: The ALKBH5-AXL Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical ALKBH5 Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of compounds against ALKBH5. Specific details may vary based on the detection method (e.g., fluorescence, chemiluminescence).
-
Reagents and Materials:
-
Recombinant human ALKBH5 enzyme
-
m6A-containing RNA or DNA substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with cofactors like Fe(II) and α-ketoglutarate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagents (specific to the assay format, e.g., antibody for ELISA-based methods, or coupling enzymes for fluorescence-based assays)[7][8]
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the ALKBH5 enzyme to the wells and incubate for a defined pre-incubation period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the m6A-containing substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Add the detection reagents and measure the signal (e.g., fluorescence or chemiluminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: General workflow for a biochemical ALKBH5 inhibition assay.
Cellular m6A Dot Blot Assay
This protocol provides a method to assess the global m6A levels in cellular RNA following treatment with an inhibitor.[9][10][11]
-
Reagents and Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound)
-
RNA extraction kit
-
mRNA purification kit (optional, for enriching mRNA)
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against m6A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound or DMSO control for a specified time.
-
Harvest the cells and extract total RNA using a suitable kit.
-
(Optional) Purify mRNA from the total RNA.
-
Quantify the RNA concentration.
-
Denature the RNA samples by heating at 95°C for 3-5 minutes, followed by immediate chilling on ice.
-
Spot serial dilutions of the denatured RNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-m6A antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
Quantify the dot intensity using software like ImageJ. Methylene blue staining can be used as a loading control.
-
Comparative Analysis of Covalent Warheads
Covalent inhibitors utilize a reactive electrophilic group, or "warhead," to form a stable bond with a nucleophilic amino acid residue on the target protein. The choice of warhead influences the inhibitor's reactivity, selectivity, and whether the inhibition is reversible or irreversible.
This compound employs a salicylaldehyde warhead to target a lysine (B10760008) residue. [6] This is a relatively novel strategy compared to the more common use of acrylamides to target cysteine residues.
-
Lysine-Targeting Warheads:
-
Cysteine-Targeting Warheads:
-
Acrylamides (as in Ibrutinib and Afatinib): Undergo a Michael addition reaction with the thiol group of cysteine, forming an irreversible covalent bond.[14] This is a widely used warhead in clinically approved covalent inhibitors.
-
Vinyl sulfones and sulfonamides: Also react with cysteine via Michael addition.[12]
-
Cyanoacrylamides: Can form reversible or irreversible bonds with cysteine.[15]
-
The choice to target lysine, as with this compound, expands the scope of covalent drug design beyond the relatively rare cysteine residues.[13] However, the higher abundance of lysine in the proteome presents a challenge for achieving selectivity. The design of the non-covalent scaffold of the inhibitor is therefore crucial for directing the warhead to the intended lysine residue.
Figure 3: Two-step mechanism of targeted covalent inhibition.
Conclusion
This compound represents an innovative approach to covalent inhibition by targeting a lysine residue on ALKBH5 with a salicylaldehyde warhead. This comparative analysis highlights its unique mechanism in the context of other covalent inhibitors that predominantly target cysteine residues with acrylamide warheads. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery to evaluate and compare the performance of this compound and other covalent inhibitors. The continued exploration of novel warheads and targeting strategies will undoubtedly expand the utility of covalent inhibitors in developing next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. m6A Dot Blot Assay [bio-protocol.org]
- 10. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Opportunities In Covalent Inhibition: Targeting Lysine - Enamine [enamine.net]
- 13. Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Cellular Specificity of DDO-02267: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of N6-methyladenosine (m6A) RNA modification has identified the demethylase ALKBH5 as a key therapeutic target in various diseases, including acute myeloid leukemia (AML). DDO-02267 has emerged as a novel, lysine-targeting covalent inhibitor of ALKBH5. This guide provides a comparative analysis of this compound's cellular specificity, drawing upon available data and comparing it with other known ALKBH5 inhibitors.
Introduction to this compound
This compound is a selective, covalent inhibitor that targets Lys132 within the ALKBH5 protein.[1][2] This interaction leads to the inhibition of ALKBH5's demethylase activity, resulting in increased cellular levels of m6A and modulation of downstream signaling pathways, such as the ALKBH5-AXL signaling axis.[2][3]
Comparative Analysis of ALKBH5 Inhibitors
A direct comparative study of the specificity of various ALKBH5 inhibitors in a single head-to-head analysis is not currently available in the public domain. The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other notable ALKBH5 inhibitors from separate studies. It is important to note that variations in experimental conditions and assay formats can influence these values.
| Inhibitor | Type | Target Residue | ALKBH5 IC50 | Selectivity Notes | Reference |
| This compound | Covalent | Lys132 | 0.49 µM | Selective over FTO and ALKBH3 | [3] |
| DDO-2728 | Non-covalent | Not Specified | 2.97 µM | No activity against FTO or ALKBH3 | [4][5] |
| TD19 | Covalent | Cys100, Cys267 | 1.5 - 3.0 µM | Selective over FTO | [4][6][7] |
| 20m | Not Specified | Not Specified | 0.021 µM | Highly selective vs. FTO & other AlkB members | [8] |
| 18l | Covalent | Not Specified | 0.62 µM | No binding observed with FTO | [8] |
| W23-1006 | Covalent | Cys200 | 3.848 µM | ~30-fold vs. FTO, ~8-fold vs. ALKBH3 | [9] |
| Ena15 | Not Specified | Not Specified | 18.3 µM | No inhibitory activity against FTO | [4] |
| Ena21 | Not Specified | Not Specified | 15.7 µM | No inhibitory activity against FTO | [4] |
Experimental Protocols for Specificity Assessment
Detailed experimental protocols for the specificity analysis of this compound are not publicly available. However, the following are generalized protocols for key assays commonly used to assess inhibitor specificity in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat cells with the inhibitor at various concentrations or with a vehicle control for a defined period.
-
Heating: Resuspend cells in a buffer and aliquot them. Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3-5 minutes).
-
Lysis and Centrifugation: Lyse the cells to release their protein content. Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble target protein (e.g., ALKBH5) in the supernatant using methods such as Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the inhibitor-treated samples compared to the control indicates target stabilization and therefore, engagement.
Proteome-wide Off-Target Profiling using Mass Spectrometry
This approach aims to identify unintended targets of a compound across the entire proteome.
Protocol Outline:
-
Cell Treatment: Treat cells with the inhibitor or a vehicle control.
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Affinity Purification (for covalent inhibitors): For covalent inhibitors with a clickable handle, perform a click reaction to attach a reporter tag (e.g., biotin). Use affinity purification (e.g., streptavidin beads) to enrich for inhibitor-bound peptides.
-
Mass Spectrometry: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of covalent modification.
-
Data Analysis: Compare the identified proteins from the inhibitor-treated and control samples to determine the off-target interaction profile.
Visualizing Cellular Pathways and Workflows
ALKBH5-AXL Signaling Pathway in AML
This compound has been shown to target the ALKBH5-AXL signaling axis in AML cells.[2][3] In this pathway, ALKBH5-mediated demethylation of AXL receptor tyrosine kinase mRNA leads to its stabilization and increased expression, promoting leukemogenesis.
Caption: The ALKBH5-AXL signaling pathway targeted by this compound in AML.
Generalized Experimental Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for assessing the specificity of a small molecule inhibitor like this compound.
Caption: A generalized workflow for assessing the specificity of an inhibitor.
Conclusion
This compound is a promising selective inhibitor of ALKBH5. Based on the available data, it demonstrates potency against its intended target and selectivity over the closely related m6A demethylase FTO. However, a comprehensive understanding of its cellular specificity would be greatly enhanced by the public availability of detailed experimental data from proteome-wide off-target profiling and direct comparative studies with other ALKBH5 inhibitors. The experimental frameworks outlined in this guide provide a roadmap for such future investigations, which are crucial for the continued development of this compound and other ALKBH5-targeted therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Orthogonal Assays to Confirm DDO-02267's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to confirm the mechanism of action of DDO-02267, a covalent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. This compound acts by targeting Lys132 within the ALKBH5 active site, leading to increased cellular m6A levels and subsequent downstream effects on the ALKBH5-AXL signaling axis, particularly in acute myeloid leukemia (AML) cells.[1][2] To rigorously validate its on-target activity and elucidate its cellular consequences, a multi-pronged approach employing various independent assays is essential. This guide details the experimental protocols for key validation assays and compares this compound with other known ALKBH5 inhibitors.
Comparison of ALKBH5 Inhibitors
The following table summarizes the biochemical potency of this compound in comparison to other reported ALKBH5 inhibitors.
| Compound | Type | Target Residue | IC50 (µM) | Reference |
| This compound | Covalent | Lys132 | 0.49 | [3] |
| TD-19 | Covalent | Cys100, Cys267 | 1.1 | [4][5] |
| ALKBH5-IN-2 | Not Specified | Not Specified | 0.79 | [3] |
| ALKBH5-IN-4 | Not Specified | Not Specified | 0.84 | [3] |
| DDO-2728 | Not Specified | Not Specified | 2.97 | [3] |
| W23-1006 | Covalent | Cys200 | 3.848 | [3] |
Orthogonal Assays for Target Validation
To confirm that the biological effects of this compound are a direct consequence of ALKBH5 inhibition, a series of orthogonal assays should be performed. These assays provide independent lines of evidence for target engagement, downstream pathway modulation, and functional cellular outcomes.
Biochemical ALKBH5 Demethylase Inhibition Assay
This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant ALKBH5.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 5 µM of recombinant human ALKBH5 protein in a buffer solution (50 mM HEPES, pH 7.2, 150 µM (NH₄)₂Fe(SO₄)₂, 2 mM L-ascorbic acid).[6]
-
Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for 30 minutes at 24°C to allow for inhibitor binding.[6]
-
Initiate Demethylation: Start the demethylation reaction by adding 10 µM of an m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) substrate and 160 µM of the co-factor α-ketoglutarate (α-KG).[6]
-
Reaction Quenching: After a 3-hour incubation at room temperature, quench the reaction by heating at 96°C for 5 minutes.[6]
-
Analysis: Analyze the reaction products using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available ALKBH5 assay kit, to quantify the amount of demethylated product.[7]
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand, such as this compound, stabilizes the target protein (ALKBH5), leading to an increase in its thermal stability.[8]
Experimental Protocol:
-
Cell Treatment: Treat cultured cells (e.g., AML cell line MV4-11) with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours) at 37°C.[8]
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ALKBH5 at each temperature using Western blotting with an ALKBH5-specific antibody.
-
Data Analysis: Plot the amount of soluble ALKBH5 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. escholarship.org [escholarship.org]
- 2. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 5. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structures of the Human RNA Demethylase Alkbh5 Reveal Basis for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
DDO-02267: A Novel Covalent Inhibitor of ALKBH5 for Cancer Therapy
A comprehensive guide for researchers on the mechanism and evaluation of the ALKBH5 inhibitor, DDO-02267.
Introduction
This compound is a recently identified selective and covalent inhibitor of ALKBH5, an N6-methyladenosine (m6A) RNA demethylase. The m6A modification is a critical regulator of mRNA metabolism and function, and its dysregulation has been implicated in the progression of various cancers. ALKBH5, in particular, has emerged as a promising therapeutic target due to its role in cancer cell proliferation, migration, and drug resistance. This compound represents a novel tool for investigating the therapeutic potential of ALKBH5 inhibition.
Quantitative Data on Efficacy
As of the latest available information, specific quantitative data on the efficacy of this compound across a broad range of cancer cell lines, such as IC50 values for cell viability or proliferation, have not been made publicly available in the primary research literature. The initial studies have highlighted its activity in Acute Myeloid Leukemia (AML) cells, but a direct comparison with other cancer cell types based on quantitative data is not yet possible. Researchers are encouraged to consult forthcoming publications for such detailed information.
Mechanism of Action: Targeting the ALKBH5-AXL Signaling Axis
This compound exerts its anti-cancer effects by covalently binding to and inhibiting ALKBH5. This inhibition leads to an increase in the overall levels of m6A methylation on messenger RNA (mRNA). One of the key downstream effects of ALKBH5 inhibition by this compound is the modulation of the AXL signaling pathway. AXL, a receptor tyrosine kinase, is frequently overexpressed in cancer and plays a crucial role in tumor growth, metastasis, and therapy resistance. By increasing m6A methylation, this compound is proposed to affect the stability or translation of mRNAs encoding key components of the AXL pathway, ultimately leading to its downregulation and the inhibition of cancer cell growth and survival.
Experimental Protocols
While specific protocols for this compound are detailed in its primary publication, the following are standard experimental procedures used to evaluate the efficacy of anti-cancer compounds in different cell lines.
Cell Viability and Proliferation Assays
1. Cell Culture:
-
Cancer cell lines are cultured in their recommended media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT/MTS Assay (Cell Viability):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
The absorbance of the formazan is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration.
3. Colony Formation Assay (Long-term Proliferation):
-
A low number of cells are seeded in 6-well plates and treated with this compound at various concentrations.
-
The medium is replaced every 2-3 days with fresh medium containing the compound.
-
After 1-2 weeks, when visible colonies have formed, the cells are washed with PBS, fixed with methanol, and stained with crystal violet.
-
The number of colonies in each well is counted to assess the long-term effect of the compound on cell proliferation and survival.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with this compound for a specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters dead cells with compromised membranes) are added.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
2. Western Blotting for Apoptosis Markers:
-
Following treatment with this compound, cell lysates are prepared.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of a novel compound like this compound across various cancer cell lines.
Conclusion
This compound is a promising new inhibitor of ALKBH5 with a clear mechanism of action involving the m6A RNA modification and the AXL signaling pathway. While comprehensive comparative data on its efficacy across a wide range of cancer cell lines is eagerly awaited, the established protocols and workflows provide a solid framework for researchers to conduct their own investigations into the potential of this novel therapeutic agent. As more data becomes available, a clearer picture of the cancer types most susceptible to this compound will emerge, paving the way for its further preclinical and clinical development.
Safety Operating Guide
Proper Disposal of DDO-02267: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Currently, specific, publicly available disposal procedures for the ALKBH5 inhibitor DDO-02267 are not available. The Safety Data Sheet (SDS), which would typically provide detailed disposal and handling instructions, is not readily accessible through public databases or supplier websites. In the absence of compound-specific guidelines, researchers must adhere to established best practices for the disposal of unknown or novel research chemicals. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound waste.
The primary principle is to treat this compound as a hazardous waste unless confirmed otherwise by a certified safety professional. Never dispose of this chemical down the drain or in regular trash.
General Disposal Protocol for Research Chemicals
When a specific SDS is unavailable, laboratory personnel should follow their institution's chemical hygiene plan and hazardous waste management program. The following steps represent a standard approach:
-
Identification and Classification: Treat this compound as an unknown or uncharacterized chemical waste. It is crucial to manage it as hazardous to mitigate potential risks.
-
Waste Collection:
-
Collect all waste containing this compound (e.g., unused solid compound, solutions, contaminated labware) in a designated, compatible, and properly sealed hazardous waste container.
-
Ensure the container is in good condition and made of a material compatible with the chemical's (presumed) properties.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag as soon as the first waste is added.
-
The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation. Do not use abbreviations or chemical formulas.
-
-
Segregation and Storage:
-
Store the this compound waste container in a designated satellite accumulation area within the laboratory.
-
Segregate it from incompatible chemicals to prevent dangerous reactions. Consult general chemical compatibility charts if specific data for this compound is unknown.
-
Utilize secondary containment to prevent spills.
-
-
Contact Environmental Health and Safety (EHS):
-
Once the container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup.[1][2]
-
Provide the EHS staff with all available information about this compound. They will determine the final, appropriate disposal route based on their expertise and regulatory requirements.
-
Quantitative Data Summary
As no specific disposal data for this compound was found, the following table summarizes general regulatory limits for hazardous waste accumulation in a laboratory setting, which should be followed.
| Parameter | Guideline | Source |
| Maximum Volume in Satellite Accumulation Area | 55 gallons of hazardous waste | [1] |
| Maximum Quantity of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| Maximum Storage Time in Satellite Accumulation Area | 12 months (provided accumulation limits are not exceeded) | [1] |
| pH for Aqueous Waste (Corrosivity) | Must not be ≤ 2 or ≥ 12.5 for drain disposal | [1] |
Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not available. Under no circumstances should laboratory personnel attempt to treat or neutralize chemical waste without a validated and approved protocol. Such actions can be dangerous and may violate regulations. All disposal procedures must be managed by your institution's EHS office.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound in the absence of a specific Safety Data Sheet.
References
Essential Safety and Logistical Information for Handling DDO-02267
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential guidance for handling DDO-02267 in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must be thoroughly trained in general chemical safety and handling procedures before working with this compound.
This compound is a selective, lysine-targeting covalent inhibitor of ALKBH5, a protein involved in mRNA demethylation.[1][2] Covalent inhibitors form a permanent bond with their target protein, which can lead to prolonged biological effects and potential hazards.[3][4][5][6][7] As this compound is a research chemical, its toxicological properties have not been fully elucidated. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance.
Personal Protective Equipment (PPE)
Due to the unknown toxicity of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a face shield. |
| Hand Protection | Two pairs of nitrile gloves. | A flexible laminate glove (e.g., Silver Shield) worn under a pair of heavy-duty, chemically resistant outer gloves. |
| Body Protection | Flame-resistant laboratory coat. | Disposable gown with tight-fitting cuffs in addition to a lab coat. |
| Respiratory Protection | Not generally required for handling small quantities in a certified chemical fume hood. | A NIOSH-approved N95 or higher-level particulate respirator if there is a risk of aerosolization outside of a fume hood. |
| Foot Protection | Closed-toe shoes. | Chemically resistant shoe covers. |
*Higher risk operations include handling large quantities, generating aerosols (e.g., sonicating, vortexing), and cleaning up spills.
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with solid this compound or solutions containing it must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Weigh solid this compound in the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: Dissolve this compound in the fume hood. Add the solvent to the solid slowly to avoid splashing.
-
General Use: Keep all containers of this compound tightly sealed when not in use.
Storage:
-
Store this compound in a cool, dry, and dark place.[8]
-
It should be stored away from incompatible materials.
-
The storage location should be clearly labeled as containing a potent research chemical.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, bench paper, weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, clearly labeled, and chemically resistant hazardous waste container. Do not mix with other waste streams unless compatibility is known. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Experimental Protocols: ALKBH5-AXL Signaling Axis
This compound has been shown to target the ALKBH5-AXL signaling axis.[1][2] ALKBH5 is an RNA demethylase that can affect the expression of various genes. In some cancers, ALKBH5 has been found to regulate the expression of AXL, a receptor tyrosine kinase involved in cell proliferation, survival, and migration. The inhibition of ALKBH5 by this compound can lead to an increase in N6-methyladenosine (m6A) levels in mRNA, which can alter the stability and translation of target transcripts, including AXL.[9]
Experimental Workflow for Investigating the Effect of this compound on the ALKBH5-AXL Axis:
Caption: Experimental workflow to study the effects of this compound.
Signaling Pathway
ALKBH5-AXL Signaling Pathway Inhibition by this compound:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the salicylaldehyde-based compound this compound as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
